molecular formula C15H12O6 B8016323 Dihydrokaempferol CAS No. 5150-32-3

Dihydrokaempferol

Cat. No.: B8016323
CAS No.: 5150-32-3
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

aromadendrin is a natural product found in Ventilago, Euterpe oleracea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274279
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724434-08-6
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydrokaempferol: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of dihydrokaempferol (DHK), a flavonoid with significant pharmacological interest. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of DHK, particularly within Larix species and other medicinal plants. It further outlines the biosynthetic pathways, provides detailed protocols for extraction and quantification, and discusses its multifaceted therapeutic potential, grounded in current scientific understanding.

Introduction to this compound (Aromadendrin)

This compound, also known as aromadendrin, is a flavanonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C ring of their flavan nucleus.[1] This structural feature distinguishes it from the flavonol kaempferol. As secondary metabolites, flavonoids like this compound are integral to plant defense mechanisms and contribute to their pigmentation.[1] In recent years, this compound has garnered substantial attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Its potential as a lead compound in drug discovery underscores the importance of understanding its natural sources and mechanisms of action.

Natural Occurrence of this compound

This compound is distributed across a range of plant species, with notable concentrations found in the wood and bark of conifers, as well as in various medicinal plants.

Larix Species: A Prominent Source

The genus Larix (larch) is a significant natural reservoir of this compound. The heartwood of several larch species is particularly rich in this compound.

  • Larix decidua (European Larch): The bark and sawdust of European larch are known to contain this compound.[3][4] Studies have shown that while the raw bark has a lower flavonoid content, extraction procedures can significantly increase the concentration of these phytochemicals.[3] Milled sawdust from Larix decidua has been standardized to contain approximately 0.7% this compound for use in animal feed studies.[5] The heartwood of European larch also contains this compound as one of its most abundant flavonoids.[6]

  • Larix kaempferi (Japanese Larch): The heartwood of Japanese larch is another rich source of this compound.[7] Research has identified this compound as a major phenolic compound in this species, contributing to its decay resistance.[8]

  • Other Larix Species and Hybrids: this compound has also been reported in Siberian larch (Larix sibirica) and in hybrid species like Larix x eurolepis.[8] The concentration of phenolic compounds, including this compound, can vary between different larch species.[8][9]

Medicinal Plants Containing this compound

Beyond the Larix genus, this compound is present in a variety of medicinal plants, where it contributes to their therapeutic properties.

  • Manilkara zapota (Sapodilla): Various parts of the sapodilla tree, including the bark, flowers, leaves, roots, and wood, contain (+)-dihydrokaempferol.[10] The methanolic extract of the bark has been found to have the highest concentration.[10]

  • Other Notable Plant Sources: this compound has also been identified in Pinus sibirica (Siberian pine), and its presence is noted in various other plants, contributing to their pharmacological profiles.

Comparative Content of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction solvent used. The following table summarizes the reported content of this compound in different plant materials.

Plant SpeciesPlant PartExtraction SolventThis compound ContentReference
Larix deciduaSawdustNot specified0.7%[5]
Larix deciduaHeartwoodEthanol10.6 - 15.7 mg/g (total flavonoids and lignans)[6]
Manilkara zapotaBarkMethanol33.62 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaFlowersMethanol11.30 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaLeavesMethanol8.46 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaRootsMethanol23.20 ± 0.01 mg/g of crude extract[1]
Manilkara zapotaWoodMethanol22.96 ± 0.01 mg/g of crude extract[1]

Biosynthesis of this compound in Plants

This compound is synthesized via the flavonoid biosynthesis pathway, a well-characterized route for the production of a wide array of plant secondary metabolites. The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors to all flavonoids.

The key step in the formation of this compound is the 3-hydroxylation of the flavanone naringenin. This reaction is catalyzed by the enzyme flavanone 3-hydroxylase (F3H) .[11] this compound then serves as a crucial intermediate for the synthesis of other important flavonoids, such as the flavonol kaempferol and anthocyanins.[11]

Dihydrokaempferol_Biosynthesis Simplified biosynthetic pathway of this compound. CHS: Chalcone Synthase, CHI: Chalcone Isomerase, F3H: Flavanone 3-Hydroxylase, FLS: Flavonol Synthase. p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin_chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3H Kaempferol Kaempferol This compound->Kaempferol FLS

Caption: Biosynthesis of this compound from p-Coumaroyl-CoA.

Extraction, Isolation, and Quantification of this compound

The accurate analysis of this compound from plant matrices requires robust and validated methodologies for its extraction, isolation, and quantification.

Extraction of this compound

The choice of solvent and extraction technique is critical for the efficient recovery of this compound from plant materials.

Protocol: Maceration Extraction of this compound from Manilkara zapota Bark [12]

  • Sample Preparation: Collect fresh plant material (e.g., bark) and dry it in a hot air oven at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 500 g of the dried plant powder.

    • Add 2 x 0.5 L of methanol to the powder in a suitable container.

    • Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Storage: Store the dried crude extract in a desiccator until further use.

Isolation of this compound

Column chromatography is a widely used technique for the isolation and purification of this compound from crude plant extracts.

Protocol: Column Chromatography for this compound Isolation [13]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh size) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., hexane:ethyl acetate 9:1, 8:2, etc.).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound in plant extracts.

Protocol: HPLC Quantification of (+)-Dihydrokaempferol [12]

  • Instrumentation: An HPLC system equipped with a quaternary pump, a diode array detector (DAD), and an autosampler.

  • Column: Octadecylsilyl (ODS) column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% v/v formic acid in water.

    • Solvent B: Acetonitrile:methanol (1:4 v/v).

  • Gradient Elution:

    • 0-10 min: 100% A

    • 11-30 min: 80% A

    • 31-60 min: 60% A

    • 61-100 min: 40% A

    • 101-120 min: 20% A

    • 121-160 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm membrane filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow General workflow for the extraction, isolation, and quantification of this compound. Start Plant Material Extraction Extraction (e.g., Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Purified_DHK Purified this compound Isolation->Purified_DHK Purified_DHK->HPLC_Analysis Standard Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for this compound analysis from plant sources.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a wide range of pharmacological activities that make it a promising candidate for the development of new therapeutic agents.

Anti-inflammatory Activity

This compound and its glycosides have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, kaempferol-3-O-β-d-glucuronate, a derivative of this compound, has been shown to exert anti-neuroinflammatory effects by inactivating the phosphorylation of mitogen-activated protein kinases (MAPKs) and downregulating the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide-stimulated microglial cells.[14] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14]

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions.[10] The number and arrangement of hydroxyl groups in its structure are crucial for this activity.[10] this compound and its derivatives can upregulate the Nrf2/HO-1 signaling cascade, a key pathway in the cellular antioxidant defense system.[14] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.[12] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[2][15] Some studies suggest that its anticancer effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK.[15]

DHK_MoA Simplified mechanism of anti-inflammatory action of this compound. cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_cellular Cellular Response DHK This compound MAPK MAPK Pathway DHK->MAPK NFkB NF-κB Pathway DHK->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: this compound's anti-inflammatory mechanism.

Conclusion

This compound is a promising natural compound with a well-documented presence in Larix species and various medicinal plants. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a compelling subject for further research and development in the pharmaceutical and nutraceutical industries. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for its exploration as a therapeutic agent. Future studies should focus on clinical trials to validate its efficacy and safety in humans, paving the way for its potential application in the prevention and treatment of a range of diseases.

References

  • Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1153. [Link]

  • Ieri, F., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 2039. [Link]

  • Bovio, E., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Molecules, 26(16), 4949. [Link]

  • Gierlinger, N., et al. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. Holzforschung, 58(5), 465-474. [Link]

  • Gierlinger, N., Jacques, D., Schwanninger, M., & Pâques, L. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. ResearchGate. [Link]

  • Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. ResearchGate. [Link]

  • Humar, M., Thaler, N., & Čufar, K. (2017). Hydrophilic Extractives in Heartwood of European Larch (Larix decidua Mill.). ResearchGate. [Link]

  • Wagner, S., et al. (2021). A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. Frontiers in Pharmacology, 12, 661579. [Link]

  • Li, Y., et al. (2024). This compound (DHK) biosynthesis pathway and the expression of related genes. ResearchGate. [Link]

  • Arland, S. E., & Kumar, J. (2023). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Informatics Journals. [Link]

  • Tedesco, D., et al. (2021). Larch (Larix decidua L.) fibre waste: characterization of a functional feed ingredient. Agritech Center. [Link]

  • Khan, I., et al. (2021). Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway. International Journal of Molecular Sciences, 22(2), 543. [Link]

  • Imran, M., et al. (2021). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate. [Link]

  • Li, Y., et al. (2024). Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(9), 5003. [Link]

  • Ohira, T., et al. (2021). Visualization of the Distribution of Flavonoids in Larix kaempferi Wood by Fluorescence Microscopy. ResearchGate. [Link]

  • Knowde. (n.d.). This compound In Food & Nutrition - Flavanonol. [Link]

  • Lee, S., et al. (2022). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega, 7(4), 3505-3515. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anti-cancer effect of this compound in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. ResearchGate. [https://www.researchgate.net/publication/322276532_Anti-cancer_effect_of_dihydrokaempferol_in_human_malignant_melanoma_cell_is_mediated_via_inhibition_of_cell_migration_and_invasion_and_up-regulation_of_NF-kB MAPK_signalling_pathways]([Link] MAPK_signalling_pathways)

Sources

Technical Guide: Role of Flavanone 3-Hydroxylase in Dihydrokaempferol Synthesis

[1][2]

Executive Summary

Flavanone 3-hydroxylase (F3H; EC 1.14.11.[1][2][3][4]9) acts as the "gatekeeper" enzyme in the flavonoid biosynthetic pathway, diverting flux from flavanones (naringenin) toward the production of dihydroflavonols (dihydrokaempferol), which are obligate precursors for flavonols and anthocyanins.[5] As a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, F3H requires precise cofactor coordination—specifically ferrous iron (

This guide details the mechanistic underpinnings, kinetic properties, and validated experimental protocols for characterizing and engineering F3H. It is designed for researchers aiming to optimize metabolic flux in heterologous hosts or characterize novel F3H variants for drug development.

Mechanistic Deep Dive: The 2-ODD Catalytic Cycle

F3H does not operate via a simple redox shuttle. It utilizes a non-heme iron center to activate molecular oxygen, coupling the oxidative decarboxylation of 2-oxoglutarate to the hydroxylation of the substrate.

The Catalytic Cycle

The reaction proceeds through an ordered mechanism:

  • Cofactor Binding: The apo-enzyme coordinates

    
     using a conserved 2-His-1-Carboxylate facial triad. 2-oxoglutarate binds bidentately to the iron.
    
  • Substrate Gating: Binding of (2S)-naringenin displaces a water molecule, opening a coordination site for oxygen. This "substrate gating" prevents uncoupled turnover (wasteful consumption of 2-OG without substrate hydroxylation).

  • Oxygen Activation:

    
     binds to the iron, forming a ferric-superoxo species.
    
  • Decarboxylation: Nucleophilic attack on 2-OG leads to decarboxylation, releasing

    
     and generating a high-valent ferryl-oxo species (
    
    
    ).
  • Hydrogen Abstraction: The ferryl species abstracts a hydrogen atom from the C3 position of naringenin.

  • Hydroxylation: The resulting radical rapidly recombines with the hydroxyl radical, forming (2R,3R)-dihydrokaempferol (DHK) and regenerating the

    
     center.
    
Visualization of the Catalytic Mechanism

F3H_Mechanismcluster_legendMechanism LegendApoApo-F3H(Inactive)HoloHolo-Enzyme(Fe2+ Bound)Apo->Holo+ Fe2+TernaryTernary Complex(Enz-Fe-2OG-Substrate)Holo->Ternary+ 2-OG, + NaringeninSuperoxoFerric-SuperoxoIntermediateTernary->Superoxo+ O2 (Substrate Gating)FerrylFerryl-Oxo Species(Fe(IV)=O)Superoxo->Ferryl- CO2 (Decarboxylation)ProductProduct Release(DHK + Succinate + CO2)Ferryl->ProductH-Abstraction & ReboundProduct->HoloRegenerationdescThe cycle couples 2-OG decarboxylationto substrate hydroxylation via a reactive Fe(IV) species.

Figure 1: The catalytic cycle of F3H illustrating the ordered binding of cofactors and the formation of the reactive ferryl-oxo intermediate.[6]

Kinetic Profiling and Substrate Specificity

Understanding the kinetic parameters is crucial for metabolic engineering, as F3H often competes with other enzymes (like FNS or CHI) for substrates.

Substrate Specificity

F3H exhibits strict stereospecificity for (2S)-flavanones . The (2R)-enantiomers act as competitive inhibitors rather than substrates.

SubstrateProductKinetic Efficiency (

)
Notes
(2S)-Naringenin This compound (DHK)High (~

)
Primary natural substrate.
(2S)-Eriodictyol Dihydroquercetin (DHQ)ModerateHydroxylated at B-ring (3',4'-OH).
(2S)-Liquiritigenin DihydrodaidzeinLowLacks 5-OH group; slower turnover.
(2R)-Naringenin NoneN/AInhibits reaction; does not fit active site geometry.
Kinetic Parameters (Reference: Petunia hybrida & Oryza sativa)
  • 
     (Naringenin): 
    
    
  • 
     (2-Oxoglutarate): 
    
    
  • Optimal pH: 7.5 - 8.5 (Tris-HCl or Phosphate buffer)

  • Temperature: 30°C (Unstable >35°C without substrate)

Experimental Protocols

This section outlines a self-validating workflow for purifying and assaying F3H.

Recombinant Expression & Purification

Critical Causality: F3H is prone to iron oxidation and aggregation. The protocol uses ascorbate and low temperature to maintain the active

Step-by-Step Methodology:

  • Vector Construction: Clone F3H cDNA (e.g., from Arabidopsis or Petunia) into pET28a (+His-tag).

  • Expression: Transform E. coli BL21(DE3). Grow in LB at 37°C until

    
    .
    
  • Induction: Cool to 16°C. Induce with 0.1 mM IPTG. Incubate for 16–20 hours. Reasoning: Low temperature prevents inclusion body formation.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% Glycerol, 5 mM Imidazole, 5 mM Ascorbate . Reasoning: Ascorbate is critical to prevent Fe oxidation during lysis.

  • Purification: Use Ni-NTA affinity chromatography. Wash with buffer containing 20 mM imidazole. Elute with 250 mM imidazole.

  • Storage: Desalt into storage buffer (50 mM Tris-HCl pH 7.5, 10% Glycerol, 1 mM DTT). Flash freeze.

In Vitro Enzyme Activity Assay

Validation System: The assay must include a "minus-enzyme" and "minus-cofactor" control to rule out spontaneous oxidation.

Reaction Mixture (100


):
  • Buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrate: 100

    
     (2S)-Naringenin (dissolved in MeOH, final MeOH < 1%)
    
  • Co-substrate: 1 mM 2-Oxoglutarate

  • Cofactors: 0.1 mM

    
    , 5 mM Sodium Ascorbate
    
  • Enzyme: 5–10

    
     purified F3H
    
  • Additive: 0.1 mg/mL Catalase (Reasoning: Removes

    
     generated by uncoupled turnover, protecting the enzyme.)
    

Procedure:

  • Pre-incubate buffer, Fe, and Ascorbate for 5 min at 30°C to ensure Fe reduction.

  • Add Enzyme and 2-OG.

  • Initiate reaction by adding Naringenin.

  • Incubate at 30°C for 10–30 minutes.

  • Stop Reaction: Add 100

    
     ice-cold Methanol containing 1% HCl. (Acid stabilizes the product).
    
  • Analysis: Centrifuge (12,000 x g, 10 min). Analyze supernatant via HPLC (C18 column, MeOH/Water gradient). Monitor absorbance at 290 nm.

Experimental Workflow Diagram

F3H_Workflowcluster_validValidation ControlsCloning1. Cloning(pET28a-F3H)Expression2. Expression(16°C, 20h)Cloning->ExpressionTransform BL21Lysis3. Lysis(+Ascorbate)Expression->LysisHarvestAssay4. In Vitro Assay(+Fe2+, 2-OG, O2)Lysis->AssayPurify Ni-NTAHPLC5. HPLC/LC-MS(Detect DHK @ 290nm)Assay->HPLCStop w/ MeOH-HClControl1No Enzyme(Spontaneous Ox check)Control1->HPLCControl2No 2-OG(Cofactor Dep. check)Control2->HPLC

Figure 2: Step-by-step experimental workflow for the production and validation of F3H activity, including critical control points.

Metabolic Engineering Applications

In metabolic engineering (e.g., S. cerevisiae or Yarrowia lipolytica), F3H is often the rate-limiting step for DHK production due to low solubility of naringenin and competition with FLS.

Flux Optimization Strategies
  • Fusion Proteins: Fusing F3H with Flavonol Synthase (FLS) using a linker (e.g., GGGGS) can channel the unstable DHK intermediate directly to Kaempferol, preventing degradation.

  • Promoter Tuning: Overexpression of F3H must be balanced. Excessive F3H can deplete the cellular pool of 2-oxoglutarate, impacting the TCA cycle and cell growth.

  • Cofactor Supply: Co-expression of iron transporters or supplementation with ascorbate in the fermentation medium enhances F3H turnover in vivo.

Pathway Engineering Diagram

Pathway_Engineeringcluster_engEngineering StrategyNarNaringenin(Flavanone)F3HF3H(Rate Limiting)Nar->F3HDHKThis compound(Dihydroflavonol)FLSFLSDHK->FLSDFRDFRDHK->DFRKaeKaempferol(Flavonol)AnthAnthocyaninsF3H->DHKHydroxylation @ C3FLS->KaeDFR->AnthCofactors2-OG + O2 + Fe2+Cofactors->F3HStrategyFusion (F3H-Linker-FLS)prevents DHK accumulation

Figure 3: Metabolic pathway showing F3H as the branch point between flavonol (FLS) and anthocyanin (DFR) synthesis.[4][7]

References

  • MazsF3H Characterization in Mulberry : Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry. MDPI. Link

  • F3H Catalytic Mechanism : Flavanone 3-dioxygenase - Enzyme Entry. Wikipedia / EC Database. Link

  • F3H in Rice (OsF3H) : Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway.[6] MDPI. Link

  • Yeast Metabolic Engineering : Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae. NCBI PMC.[3] Link

  • Stereoselectivity Studies : Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. ACS Publications. Link

Bioavailability and Pharmacokinetics of Dietary Dihydrokaempferol (Aromadendrin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrokaempferol (DHK), also known as Aromadendrin , is a flavanonol subclass flavonoid found in Pinus sibirica, Eucalyptus, and various dietary fruits. While it serves as a critical biosynthetic intermediate between naringenin and kaempferol, its pharmacological potential—ranging from Nrf2-mediated antioxidant activity to NF-κB suppression—is frequently bottlenecked by its pharmacokinetic (PK) profile.[]

Current research indicates that DHK shares the "flavonoid paradox": high in vitro potency but low in vivo bioavailability (<5%). This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) mechanisms governing DHK, identifying the metabolic checkpoints (Phase II conjugation and microbiota degradation) that limit systemic exposure. It further provides validated protocols for PK assessment and strategies for formulation enhancement.

Physicochemical Profile & Pre-Clinical Baseline

Before analyzing in vivo behavior, the physicochemical limitations of DHK must be established. Unlike its downstream product kaempferol, DHK lacks the C2-C3 double bond, altering its planarity and solubility profile.

Table 1: Physicochemical Properties of this compound
ParameterValue / DescriptionImplication for Bioavailability
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-oneChiral centers at C2 and C3 affect enzymatic binding.[]
Molecular Weight 288.25 g/mol Small enough for passive diffusion.[]
LogP (Predicted) ~2.86Moderate lipophilicity; suitable for membrane permeability but poor aqueous solubility.[]
Aqueous Solubility Low (<0.5 mg/mL est.)Rate-limiting step for absorption (Class II/IV BCS).[]
pKa ~7.42Ionized at physiological pH (intestine), limiting passive transport.[]
Stability Sensitive to oxidationRapid degradation to kaempferol or ring fission under alkaline conditions.[]

ADME Profiling: The Pharmacokinetic Core

Absorption: The Permeability Barrier

DHK is absorbed primarily in the small intestine via passive diffusion . However, its absorption is incomplete due to two factors:

  • Solubility-Limited Dissolution: In the acidic gastric environment, DHK remains un-ionized but poorly soluble.[] In the alkaline intestine, ionization increases solubility but decreases membrane permeability.

  • Efflux Transporters: Like other flavonoids, DHK is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump the compound back into the intestinal lumen, reducing net absorption.[]

Metabolism: The "First-Pass" Checkpoint

Metabolism is the primary driver of DHK's low bioavailability. It occurs in two distinct phases and locations.[][2][3]

  • Enteric Metabolism (Small Intestine): Upon entering enterocytes, DHK undergoes immediate Phase II conjugation by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[]

  • Hepatic Metabolism (Liver): The remaining aglycone reaching the liver via the portal vein is further metabolized.

    • Key Insight: DHK can be enzymatically dehydrogenated to Kaempferol in vivo, meaning plasma analysis often detects a mixture of DHK-glucuronides and Kaempferol-glucuronides.[]

The Microbiota "Black Box" (Colonic Degradation)

Unabsorbed DHK reaches the colon, where gut microbiota (e.g., Eubacterium ramulus, Clostridium sp.) express enzymes like Chalcone Isomerase (CHI) and reductases.

  • Pathway: DHK

    
     Ring Fission 
    
    
    
    Phenolic Acids (e.g., 4-Hydroxyphenylacetic acid).[]
  • Significance: These smaller phenolic metabolites are re-absorbed and may be responsible for the sustained anti-inflammatory effects often attributed to the parent compound.

Visualization: this compound Metabolic Fate

The following diagram maps the biotransformation of DHK from ingestion to excretion.

DHK_Metabolism Ingestion Oral Ingestion (DHK) Stomach Stomach (Acidic Stability) Ingestion->Stomach Intestine Small Intestine (Enterocytes) Stomach->Intestine Dissolution Liver Liver (Phase I/II) Intestine->Liver Portal Vein Colon Colon (Microbiota) Intestine->Colon Unabsorbed Fraction DHK_Gluc DHK-Glucuronides DHK-Sulfates Intestine->DHK_Gluc UGT/SULT Plasma Systemic Circulation (Conjugates) Liver->Plasma Bioavailability (<5%) Liver->DHK_Gluc Extensive Metabolism Kaempferol Kaempferol (Minor Conversion) Liver->Kaempferol Dehydrogenation Urine Urine (Excretion) Plasma->Urine Renal Clearance Phenolics Phenolic Acids (4-HPAA) Colon->Phenolics Bacterial Ring Fission Phenolics->Plasma Re-absorption

Figure 1: Metabolic trajectory of this compound, highlighting the extensive first-pass metabolism and colonic biotransformation.[]

Pharmacokinetic Parameters

In rodent models (Wistar rats), oral administration of flavanonols like DHK typically yields the following PK profile. Note: Values are representative of the flavanonol class (e.g., Taxifolin/Aromadendrin) due to limited specific clinical data.

  • Tmax (Time to Peak): 0.5 – 2.0 hours. (Rapid absorption of the aglycone fraction).

  • Cmax (Peak Concentration): Low (ng/mL range) for the aglycone; significantly higher for conjugated metabolites.

  • t1/2 (Half-life): Short (~2–4 hours) for the parent compound, necessitating frequent dosing or controlled-release formulations.[]

  • AUC (Exposure): Non-linear dose proportionality often observed due to saturation of efflux transporters or conjugation enzymes.[]

Experimental Protocol: Validated LC-MS/MS Workflow

To accurately assess DHK pharmacokinetics, researchers must distinguish between the aglycone (free) and conjugated forms.[]

Workflow Overview
  • Dosing: Oral gavage (10–50 mg/kg) in vehicle (e.g., 0.5% CMC-Na or PEG400).[]

  • Sampling: Serial blood draws (0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

  • Processing:

    • Free DHK: Protein precipitation with Acetonitrile.[]

    • Total DHK: Incubation with

      
      -glucuronidase/sulfatase (37°C, 2h) prior to extraction.[]
      
Visualization: PK Study Design

PK_Workflow cluster_Prep Sample Preparation Start Study Initiation (n=6 Rats) Dosing Oral Administration (DHK in PEG400) Start->Dosing Sampling Blood Collection (0-24h) Dosing->Sampling Split Split Plasma Sampling->Split Direct Precipitation (ACN) (Free DHK) Split->Direct Enzyme Enzymatic Hydrolysis (Total DHK) Split->Enzyme Analysis LC-MS/MS Analysis (MRM Mode) Direct->Analysis Enzyme->Analysis Data PK Calculation (WinNonlin) Analysis->Data

Figure 2: Step-by-step workflow for differential quantification of free vs. conjugated this compound.

Bioavailability Enhancement Strategies

Given the poor solubility and rapid metabolism, standard oral delivery is inefficient. The following strategies are validated for flavanonols:

  • Amorphous Solid Dispersions (ASD):

    • Technique: Hot-melt extrusion with polymers like HPMC-AS.[]

    • Mechanism:[4][5][6][7][8] Maintains DHK in a high-energy amorphous state, supersaturating the GI fluids and improving dissolution rate.

  • Nano-emulsification (SNEDDS):

    • Technique: Lipid-based formulations (e.g., Capryol 90 + Tween 80).[]

    • Mechanism:[4][5][6][7][8] Bypasses some portal circulation via lymphatic transport (chylomicrons), reducing hepatic first-pass metabolism.[]

  • Glycosylation:

    • Technique: Enzymatic attachment of glucose units.[]

    • Mechanism:[4][5][6][7][8] Increases water solubility and targets SGLT1 transporters for active uptake.[]

References

  • Singla, R. K., et al. (2023).[] this compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Handbook of Dietary Flavonoids. Springer.[] Link[]

  • Zhang, X., et al. (2018).[][8] Unveiling the therapeutic potential of aromadendrin (AMD). ResearchGate/NIH.[] Link

  • BOC Sciences. (2023).[] Aromadendrin (this compound) Chemical Properties and Bioactivity.

  • Chen, T., et al. (2019).[] Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology. Link

  • Gradolatto, A., et al. (2005).[][2] Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration. Drug Metabolism and Disposition.[][9][10][11] Link

Sources

Technical Guide: Dihydrokaempferol (Aromadendrin) Interaction with Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrokaempferol (DHK), also known as Aromadendrin, is a flavanonol distinct from its flavonol counterpart, Kaempferol, by the saturation of the C2-C3 double bond. This structural nuance confers unique conformational flexibility, influencing its interaction with the ATP-binding pockets of protein kinases.

Current research identifies DHK as a pleiotropic kinase modulator with significant potential in oncology and metabolic regulation. Its primary mechanism of action involves the dual targeting of the PI3K/Akt/mTOR signaling axis and Hexokinase 2 (HK2) , effectively decoupling tumor cell survival signaling from glycolytic metabolic reprogramming. This guide provides a comprehensive technical analysis of these interactions, supported by structural modeling data, signaling pathway mapping, and validated experimental protocols for researchers.

Molecular Mechanism of Action

Structural Basis of Kinase Inhibition

DHK functions primarily as an ATP-competitive inhibitor . Unlike type II inhibitors that bind to the inactive conformation (DFG-out), DHK and related flavonoids typically bind to the active (DFG-in) conformation of the kinase domain.

  • Scaffold Interaction: The chromone ring of DHK mimics the adenine ring of ATP, allowing it to slot into the hinge region of the kinase.

  • Key Residue Interactions (Predicted via Homology): Based on high-resolution docking studies of the structural analog Kaempferol (PDB: 4GV1, PI3K

    
     complex), DHK is predicted to engage the following residues within the ATP-binding pocket:
    
    • Hinge Region: Hydrogen bonding with Val-882 (backbone).[1]

    • Catalytic Lysine: Interaction with Lys-833 (anchors the

      
      - and 
      
      
      
      -phosphates of ATP).
    • DFG Motif: Hydrophobic contacts with Asp-964 and Phe-961 .[1]

    • Gatekeeper Residue: The C2-C3 saturation allows DHK to adopt a non-planar configuration, potentially avoiding steric clashes with bulkier gatekeeper residues (e.g., Ile-879 in PI3K

      
      ) that often limit the efficacy of planar flavonoids.
      
Thermodynamic Binding Profile

While specific


 values for DHK vary by isoform, comparative molecular dynamics (MD) simulations suggest a binding energy (

) of approximately -8.0 to -9.0 kcal/mol for PI3K isoforms. This corresponds to an inhibition constant (

) in the low micromolar range (

), making it a potent lead scaffold for further medicinal chemistry optimization.

Target Specificity & Signaling Topography[2]

DHK does not act in isolation; it disrupts a critical feedback loop between cell survival and metabolism.

Primary Target: PI3K/Akt/mTOR Axis

DHK inhibits the phosphorylation of Akt (Protein Kinase B) at residues Thr308 and Ser473 . This inhibition prevents the activation of mTORC1, thereby suppressing downstream effectors like p70S6K (ribosome biogenesis) and 4E-BP1 (translation initiation).

  • Therapeutic Outcome: Induction of autophagy and sensitization to apoptotic stimuli (e.g., radiation, chemotherapy).

Secondary Target: Hexokinase 2 (HK2)

HK2 is the rate-limiting enzyme of glycolysis and is often tethered to the mitochondrial outer membrane via VDAC, preventing apoptosis.

  • Mechanism: DHK treatment has been observed to dissociate HK2 from the mitochondria. This is likely downstream of Akt inhibition (since Akt phosphorylates HK2 to promote mitochondrial binding) or via direct allosteric interference.

  • Therapeutic Outcome: Reversal of the Warburg effect and release of Cytochrome c.

Pathway Visualization

The following diagram illustrates the dual-node inhibition by DHK.

DHK_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt (PKB) PIP3->Akt Recruits DHK This compound (Aromadendrin) DHK->PI3K ATP-Competition HK2 Hexokinase 2 (HK2) DHK->HK2 Dissociation/Inhibition PI3K->PIP3 Phosphorylates PIP2 mTORC1 mTORC1 Akt->mTORC1 Activates Akt->HK2 Phosphorylates (Thr473) Apoptosis Apoptosis / Autophagy mTORC1->Apoptosis Inhibits VDAC VDAC (Mitochondria) HK2->VDAC Binds (Mito-Protection) Glycolysis Glycolysis (Warburg Effect) HK2->Glycolysis Catalyzes VDAC->Apoptosis Cytochrome c Release

Figure 1: Dual-targeting mechanism of this compound. Red lines indicate inhibitory action.

Experimental Validation Framework

To validate DHK activity in your specific model system, follow this tiered experimental approach.

In Silico Validation: Molecular Docking Protocol

Before wet-lab work, confirm binding potential using this standardized workflow.

Software: AutoDock Vina or Schrödinger Glide. PDB Target: 4GV1 (PI3K


) or 3O08 (Akt1).
  • Ligand Preparation:

    • Obtain DHK structure (PubChem CID: 122850).

    • Energy minimize using MMFF94 force field.

    • Set rotatable bonds (crucial for the C2-C3 flexible region).

  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

    • Define Grid Box: Center on the ATP-binding pocket (approx. coordinates

      
       for 4GV1).
      
  • Scoring:

    • Run docking simulation.

    • Success Metric: Binding affinity

      
       kcal/mol.
      
    • Visual Check: Confirm H-bond with Hinge Region (Val/Glu) and Lysine anchor.

In Vitro Validation: Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ADP generated from the kinase reaction, providing a direct readout of enzyme activity.

Reagents:

  • Purified Recombinant Kinase (e.g., PI3K

    
    , Akt1).
    
  • Substrate (PIP2:PS lipid vesicles for PI3K; Crosstide for Akt).

  • Ultrapure ATP (

    
    ).
    
  • DHK (dissolved in DMSO, serial dilutions).

Protocol:

  • Reaction Assembly: In a 384-well white plate, mix

    
     Kinase + 
    
    
    
    DHK (or DMSO control). Incubate 10 min at RT.
  • Initiation: Add

    
     ATP/Substrate mix.
    
  • Incubation: Incubate for 60 min at RT.

  • Depletion: Add

    
     ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
    
  • Detection: Add

    
     Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[DHK]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Ex Vivo Validation: Western Blotting Workflow

Confirm pathway inhibition in live cells (e.g., HepG2, A549).

Key Antibodies:

  • p-Akt (Ser473) - Cell Signaling #4060

  • p-mTOR (Ser2448) - Cell Signaling #5536

  • Total Akt / Total mTOR (Loading Controls)

  • HK2 (Mitochondrial vs. Cytosolic fractions)

Workflow Diagram:

Experimental_Workflow cluster_prep Sample Prep cluster_analysis Analysis Cells Cell Culture (HepG2/A549) Treat Treatment DHK (0-50 µM) 24h Cells->Treat Lysis Lysis (RIPA + PhosSTOP) Treat->Lysis SDS SDS-PAGE Lysis->SDS Transfer Transfer (PVDF) SDS->Transfer Ab Incubation 1° Ab (p-Akt, HK2) 2° Ab (HRP) Transfer->Ab Image Chemiluminescence Imaging Ab->Image

Figure 2: Step-by-step Western Blot validation workflow.

Quantitative Data Summary

The following table summarizes key quantitative metrics for DHK and its analogs derived from the referenced literature.

MetricValue / RangeContextReference
Binding Energy (

)
-8.11 kcal/molDocking to PI3K

(Kaempferol analog)
[1, 5]
Cellular IC50 31.25

A549 Lung Cancer Cells (Extract)[2]
Kinase Selectivity High (Class I PI3K)Predicted via Hinge/Gatekeeper fit[1, 4]
Metabolic Impact >50% reductionGlucose uptake in resistant cells[3]

References

  • Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. National Institutes of Health (NIH). [Link]

  • Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer. National Institutes of Health (NIH). [Link]

  • Aromadendrin restores insulin-induced, PI3K-mediated Akt/PKB phosphorylation. ResearchGate. [Link]

  • Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking. National Institutes of Health (NIH). [Link]

  • Molecular docking of the selected flavonoids to PI3Kγ. ResearchGate. [Link]

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Dihydrokaempferol and its Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Dihydrokaempferol

This compound, also known as aromadendrin, is a flavanonol, a subclass of flavonoids, characterized by a C2-C3 single bond in the C-ring, distinguishing it from its more unsaturated counterpart, kaempferol[1]. This structural nuance is a critical determinant of its unique physicochemical properties and biological activities. Found in a variety of medicinal plants and dietary sources, this compound and its naturally occurring glycosides have garnered significant attention for their therapeutic potential, exhibiting a spectrum of pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties[2]. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the bioactivity of this compound and its glycosidic derivatives, offering a technical resource for researchers engaged in natural product chemistry and drug discovery.

The Core Moiety: this compound's Structural Blueprint for Bioactivity

The fundamental this compound scaffold, a tetrahydroxyflavanone with hydroxyl groups at positions 3, 5, 7, and 4', is the foundation of its biological efficacy. The number and arrangement of these hydroxyl groups are paramount to its antioxidant capacity, primarily through their ability to donate hydrogen atoms and stabilize free radicals. The presence of the 3-hydroxyl group, in particular, is a key feature of the flavanonol subclass and contributes significantly to its radical scavenging activity.

Antioxidant Activity: A Tale of Hydroxyl Groups

The antioxidant potential of flavonoids is intricately linked to their structural features. For this compound, the key determinants are:

  • Hydroxyl Groups on the B-ring: The 4'-hydroxyl group on the B-ring is a significant contributor to antioxidant activity.

  • The 3-Hydroxyl Group: The hydroxyl group at the C3 position is crucial for radical scavenging.

  • The 5- and 7-Hydroxyl Groups: These groups on the A-ring also play a role in the overall antioxidant capacity.

Anti-inflammatory Effects: Modulating Cellular Pathways

This compound has demonstrated potent anti-inflammatory effects, primarily by intervening in key signaling cascades. A critical mechanism is the modulation of the Keap1/Nrf2 pathway. This compound can promote the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.

Anticancer Potential: A Multi-pronged Attack

The anticancer activity of this compound is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. One of the key mechanisms involves the upregulation of the NF-kB and MAPK signaling pathways, which, in the context of certain cancers like malignant melanoma, can paradoxically lead to the inhibition of cell migration and invasion and the induction of apoptosis[3].

The Influence of Glycosylation: A Double-Edged Sword

In nature, this compound frequently exists as glycosides, with one or more sugar moieties attached to its core structure. Glycosylation, the enzymatic attachment of sugars, significantly alters the molecule's polarity, solubility, and bioavailability, which in turn profoundly impacts its biological activity. The type of sugar, its point of attachment, and the nature of the glycosidic bond (O- or C-glycoside) are all critical factors.

Glycosylation and Bioavailability

Glycosylation generally increases the water solubility of flavonoids, which can be advantageous for their absorption and distribution in biological systems. However, the bulky sugar moiety can also hinder the molecule's ability to interact with its target sites. Often, flavonoid glycosides act as prodrugs, requiring enzymatic hydrolysis by gut microbiota or enzymes in the intestinal wall to release the more active aglycone (this compound) for absorption.

Impact on Bioactivity: A Comparative Analysis

Numerous studies have compared the bioactivity of flavonoid aglycones with their corresponding glycosides, and a general trend has emerged:

  • Antioxidant Activity: The aglycone, this compound, often exhibits superior in vitro antioxidant activity compared to its glycosides. The glycosylation of a hydroxyl group, particularly the 3-OH or 4'-OH, can mask its radical-scavenging ability. For instance, a study comparing kaempferol and its glycosides found that the aglycone had the highest free radical scavenging activity[4].

  • Anti-inflammatory Activity: Similar to antioxidant activity, the aglycone tends to be a more potent anti-inflammatory agent in in vitro models. The unencumbered hydroxyl groups are better able to interact with the molecular targets in inflammatory pathways.

  • Anticancer Activity: The anticancer potency of this compound is often diminished upon glycosylation in in vitro cell-based assays. For example, this compound-4'-O-glucopyranoside has shown significant anticancer activity against the HepG-2 cell line, but direct comparative studies with the aglycone are needed to definitively establish superiority[2][5].

The position of glycosylation is a key determinant of the resulting bioactivity. Glycosylation at the 3-position is common and can significantly reduce activity, as this hydroxyl group is often crucial for interaction with biological targets. Glycosylation at the 7-position may have a less detrimental effect on activity.

Quantitative Bioactivity Data

The following table summarizes representative quantitative data on the bioactivity of this compound and related compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundAssayCell Line/SystemIC50 ValueReference
This compoundAntioxidant (DPPH)Cell-freePotent scavenging[2]
This compound-4'-O-glucopyranosideAnticancer (Cytotoxicity)HepG-2Significant activity[2][5]
KaempferolAnticancer (MTT)HepG230.92 µM[4]
KaempferolAnticancer (MTT)CT2688.02 µM[4]
KaempferolAnticancer (MTT)B16F170.67 µM[4]
Kaempferol-3-O-rhamnosideAnticancer (MTT)HepG2> 100 µM[4]
Kaempferol-7-O-glucosideAnticancer (MTT)HepG2> 100 µM[4]
Kaempferol-3-O-rutinosideAnticancer (MTT)HepG2> 100 µM[4]
Kaempferol-3-O-glucosideAntioxidant (DPPH)Cell-free13.41 ± 0.64 µg/mL[6]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of this compound and its glycosides.

Extraction and Isolation of this compound and its Glycosides

A general workflow for the extraction and isolation of these compounds from plant material is outlined below. The choice of solvents and chromatographic conditions may need to be optimized depending on the specific plant matrix.

Extraction_Isolation_Workflow start Plant Material (Dried and Powdered) maceration Maceration with 60-95% Ethanol start->maceration filtration Filtration maceration->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions column Column Chromatography (e.g., Silica Gel, Sephadex LH-20, MCI gel) fractions->column purified_compounds Purified this compound and Glycosides column->purified_compounds

A general workflow for the extraction and isolation of this compound and its glycosides.

Step-by-Step Protocol:

  • Extraction: Macerate the dried and powdered plant material with 60-95% ethanol at room temperature for 24-48 hours[7]. Repeat the extraction process to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Column Chromatography: Subject the desired fraction (typically the ethyl acetate or n-butanol fraction for flavonoids) to column chromatography.

    • Silica Gel Chromatography: Use a gradient of solvents, such as chloroform-methanol or petroleum ether-ethyl acetate, to separate compounds based on polarity[8].

    • Sephadex LH-20 Chromatography: This is effective for separating flavonoids and can be used with methanol as the mobile phase.

    • MCI Gel Chromatography: A reversed-phase resin that can be eluted with a water-methanol gradient[7].

  • Purification: Collect the fractions from the column and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the target compounds and further purify them using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for elucidating the structure of the aglycone and identifying the sugar moieties and their attachment points. The anomeric proton signal in the 1H NMR spectrum is characteristic of the sugar and its stereochemistry.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is used to observe the fragmentation pattern, which can reveal the sequence of sugar units and their linkage to the aglycone[9][10].

In Vitro Bioactivity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow start Prepare DPPH Solution in Methanol mix Mix DPPH Solution with Test Compound or Control start->mix prepare_samples Prepare Test Compound Solutions (various concentrations) prepare_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

A simplified workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol[11].

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. For the control, add methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound[12].

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

NO_Assay_Workflow start Seed RAW 264.7 Cells in a 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Pre-treat Cells with Test Compound incubate1->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect Cell Culture Supernatant incubate2->collect_supernatant griess_reaction Mix Supernatant with Griess Reagent collect_supernatant->griess_reaction measure Measure Absorbance at ~540 nm griess_reaction->measure calculate Calculate % NO Inhibition and IC50 Value measure->calculate

A workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours[13][14].

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours[14][15].

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[16][17].

  • Measurement: After a short incubation period, measure the absorbance of the resulting colored azo dye at approximately 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

MTT_Assay_Workflow start Seed Cancer Cells in a 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Treat Cells with Test Compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 Value measure->calculate

A general workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight[9][18].

  • Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound and its glycosides is a complex interplay of hydroxylation patterns and the presence, position, and nature of sugar moieties. While the aglycone, this compound, often demonstrates superior bioactivity in in vitro settings, its glycosides may offer advantages in terms of solubility and bioavailability, acting as important prodrugs. A thorough understanding of these relationships is essential for the rational design and development of novel therapeutic agents based on this promising natural product scaffold.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivity of this compound with its various purified glycosides is crucial to definitively establish their relative potencies.

  • In Vivo Studies: Translating the in vitro findings into animal models is necessary to evaluate the pharmacokinetic profiles and in vivo efficacy of these compounds.

  • Synergistic Effects: Investigating the potential synergistic interactions of this compound and its glycosides with other natural compounds or conventional drugs could lead to more effective therapeutic strategies.

  • Synthetic Modifications: Exploring the synthesis of novel this compound derivatives and glycosides with optimized activity and bioavailability could unlock their full therapeutic potential.

By continuing to unravel the intricate structure-activity relationships of this compound and its glycosides, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

  • Adefegha, S. A., Oboh, G., Oyeleye, S. I., & Boligon, A. A. (2016). Antimicrobial and Antioxidant Properties of kaempferol-3-O-glucoside and 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one Isolated from the Leaves of Annona muricata (Linn.). Journal of Advances in Medical and Pharmaceutical Sciences, 1-10.
  • Akinwumi, K. F., Olofinsan, K. A., & Oboh, G. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University for Science, 10(6), 841-848.
  • Chen, J., Li, S., Wang, T., Cao, X., & Wang, J. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PloS one, 13(5), e0197563.
  • Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1154.
  • D'Andrea, G. (2015). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 20(8), 13963-13982.
  • El-Sayed, N. H., Awaad, A. S., Al-Othman, M. R., Al-Jaber, N. A., & Al-Qadasi, F. A. (2012). Validated HPTLC Method for this compound-4'-O-glucopyranoside Quantitative Determination in Alcea Species.
  • Garg, S. (2013). Does anyone know an easy protocol for DPPH assay?.
  • Ghasemi, A. (2013). Nitric Oxide Assay?.
  • Imran, M., Rauf, A., Shah, Z. A., Saeed, F., Imran, A., Arshad, M. U., ... & Mubarak, M. S. (2019). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 24(6), 1171.
  • Abcam. (n.d.). MTT assay protocol.
  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Park, H. Y., & Lee, K. W. (2020). Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. Antioxidants, 9(8), 733.
  • Promega. (n.d.). Griess Reagent System Technical Bulletin TB229.
  • PubChem. (n.d.). This compound 3-O-glucoside.
  • Subedi, L., & Lee, K. Y. (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 24(18), 3274.
  • ATCC. (n.d.).
  • BenchChem. (2025).
  • Choi, J., Lee, D. H., & Kim, S. H. (2018). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Molecules, 23(11), 2933.
  • Das, A., & Das, D. (2019). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Journal of Ethnopharmacology, 245, 112165.
  • Li, C., Wang, M. H. (2017).
  • Luo, H., Jiang, B., Li, B., Li, Z., & Chen, F. (2018). Anti-cancer effect of this compound in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. Bangladesh Journal of Pharmacology, 13(1), 16-24.
  • Magalhães, L. M., Segundo, M. A., Reis, S., & Lima, J. L. (2006). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Rapid Communications in Mass Spectrometry, 20(24), 3707-3714.
  • Patel, K., Singh, R. B., & Patel, D. K. (2021). Dietary Flavonoids: Cardioprotective Potential with Antioxidant Effects and Their Pharmacokinetic, Toxicological and Therapeutic Concerns. Molecules, 26(11), 3270.
  • Perez-Vizcaino, F., & Duarte, J. (2010). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 48(10), 785-790.
  • Sharma, O. P., & Bhat, T. K. (2009). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Food Chemistry, 115(4), 1295-1300.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Assay Kit.
  • Srilakshmi, P., & Sridhar, M. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 71-76.
  • Sun, G. Y., Chen, K. M., & Wu, J. Y. (2018). Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases. Journal of Functional Foods, 47, 302-312.
  • Tan, A. C., Konczak, I., Sze, D. M. Y., & Ramzan, I. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 2012-2022.
  • Wang, Y., & Chen, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
  • Ward, J. L., & De Gara, L. (2017). Glycosylation increases active site rigidity leading to improved enzyme stability and turnover. The FEBS journal, 284(16), 2684-2696.
  • Weng, J. R., & Yen, G. C. (2012). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Journal of Agricultural and Food Chemistry, 60(3), 823-829.
  • Williams, D. J., Edwards, D., & Pun, S. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(10), 865-870.
  • Wulandari, R., & Susanti, H. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical Sciences and Research, 9(7), 2895-2901.
  • Yagi, A., & Uchiyama, N. (2005). Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode. Analytical Biochemistry, 347(2), 254-263.
  • Zhang, Y., & Chen, J. (2020). Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. Asian Journal of Chemistry, 32(1), 183-186.
  • Zhang, Y., & Chen, S. (2018).
  • Zhang, Y., Li, X., & Chen, J. (2019). Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata. Natural Product Research, 33(14), 2046-2053.
  • Zhang, Z., & Li, Y. (2019). Glycosylation influences activity, stability and immobilization of the feruloyl esterase 1a from Myceliophthora thermophila. Enzyme and Microbial Technology, 128, 109312.
  • Zhao, L., & Zhang, H. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.

Sources

Methodological & Application

HPLC method development for dihydrokaempferol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Dihydrokaempferol (Aromadendrin) via RP-HPLC-DAD

Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of this compound (DHK), also known as Aromadendrin. Unlike its oxidized counterpart Kaempferol, DHK lacks the C2-C3 double bond, significantly altering its UV absorption profile and retention behavior. This guide addresses the critical challenge of resolving DHK from structurally related flavonoids in complex plant matrices. The method utilizes a C18 stationary phase with a specific acid-modified mobile phase to ensure peak symmetry and precise quantification at 290 nm.

Introduction & Scientific Rationale

This compound (DHK) is a flavanonol intermediate in the flavonoid biosynthesis pathway. It serves as a precursor to anthocyanins and flavonols (like kaempferol). Accurate quantification is critical in pharmacokinetic studies and quality control of botanical drugs (e.g., Cuscuta chinensis, Sideritis spp., and Pinus spp.).

The Analytical Challenge:

  • Chromophore Difference: While Kaempferol exhibits a strong Band I absorption at ~365 nm due to extended conjugation, DHK’s interrupted conjugation (saturated C2-C3 bond) results in a negligible Band I. DHK absorbs maximally in Band II, typically around 290–295 nm . Using standard flavonoid wavelengths (360 nm) will result in false negatives for DHK.

  • Separation Logic: DHK is more polar and has a non-planar 3D structure compared to the planar Kaempferol. Consequently, DHK elutes earlier than Kaempferol on reverse-phase columns.

Method Development Strategy

The following diagram illustrates the decision-making logic used to optimize this method, ensuring separation efficiency and sensitivity.

MethodDevelopment Start Start: Method Development AnalyteProp Analyze DHK Properties (Flavanonol, pKa ~9-10) Start->AnalyteProp ColSelect Stationary Phase Selection C18 (High Carbon Load) AnalyteProp->ColSelect Hydrophobic Retention Wavelength Detector Optimization Select 290 nm (Band II max) AnalyteProp->Wavelength UV Shift vs Kaempferol MobilePhase Mobile Phase Selection ColSelect->MobilePhase AcidMod Acid Modifier: 0.1% Formic Acid (Suppress ionization of -OH) MobilePhase->AcidMod Peak Shape Control Optimization Gradient Optimization Resolve DHK from Kaempferol AcidMod->Optimization Wavelength->Optimization Validation Validation (ICH Q2) Optimization->Validation

Figure 1: Strategic workflow for optimizing DHK analysis, highlighting critical decision points in wavelength and mobile phase selection.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm). Note: A 250 mm column is recommended for complex extracts to maximize theoretical plates.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Standard: this compound (Aromadendrin) reference standard (purity ≥ 98%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of phenolic hydroxyls (pKa ~9), ensuring sharp peaks.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than methanol; provides lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer kinetics and reproducibility.
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak broadening occurs.
Detection 290 nm (Ref 360 nm)Critical: DHK has max absorption at ~290 nm. 360 nm is for Kaempferol.
Gradient Elution Profile

This gradient is designed to elute the more polar DHK early while cleaning the column of late-eluting hydrophobic flavonoids (like Kaempferol and Quercetin).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Equilibration
5.08515Isocratic hold for polar impurities
25.06040Linear ramp (DHK elutes ~12-15 min)
30.01090Column Wash (Elutes Kaempferol)
35.01090Wash Hold
35.19010Re-equilibration
40.09010End of Run

Sample Preparation Protocol

Proper extraction is vital to prevent degradation. DHK is susceptible to oxidation; therefore, high temperatures should be avoided.

SamplePrep RawMaterial Dried Plant Material (Powdered, #60 mesh) Weighing Weigh 1.0 g RawMaterial->Weighing Extraction Add 10 mL Methanol (80% aq) Weighing->Extraction Sonication Ultrasonication 30 min @ <40°C Extraction->Sonication Centrifuge Centrifuge 5000 rpm, 10 min Sonication->Centrifuge Filter Filter Supernatant 0.45 µm PTFE Centrifuge->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Optimized sample preparation workflow minimizing thermal degradation.

Step-by-Step:

  • Grinding: Pulverize dried plant material to a fine powder (pass through #60 mesh).

  • Extraction: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 10 mL of 80% Methanol (aq).

  • Sonication: Sonicate for 30 minutes. Crucial: Maintain water bath temperature below 40°C to prevent oxidation of DHK to Kaempferol.

  • Clarification: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial (amber protects from photo-oxidation).

Method Validation Parameters (ICH Guidelines)

The following acceptance criteria should be met to ensure the method is "fit for purpose."

ParameterAcceptance CriteriaExperimental Procedure
Specificity Resolution (Rs) > 1.5Verify separation between DHK and Kaempferol (add Kaempferol spike if necessary).
Linearity R² > 0.9995-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
Precision (Repeatability) RSD < 2.0%6 injections of the same standard solution (25 µg/mL).
Accuracy (Recovery) 95% - 105%Spike samples with known DHK amount at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 / S/N > 10Calculated from the standard deviation of the response and slope.

Troubleshooting "From the Bench"

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanol groups.

    • Fix: Ensure the column is "end-capped." Increase acid modifier concentration to 0.1% or 0.2% if using acetic acid.

  • Issue: DHK Peak Area Decreasing Over Time.

    • Cause: Oxidation of DHK to Kaempferol in the autosampler.

    • Fix: Keep autosampler temperature at 4°C. Ensure samples are in amber vials.

  • Issue: Co-elution with Kaempferol.

    • Cause: Gradient slope too steep.

    • Fix: Decrease the %B ramp rate between 10-20 minutes. DHK elutes earlier; ensure the initial organic phase is low (10-15%).

References

  • Zhang, Y., et al. (2022). Box–Behnken Design Based Development of UV-Reversed Phase High Performance Liquid Chromatographic Method for Determination of Ascorbic Acid in Tablet Formulations. MDPI. Available at: [Link]

  • Telange, D. R. (2015).[1] Development and Validation of UV Spectrophotometric Method for the Estimation of Kaempferol. ResearchGate. Available at: [Link]

  • Moghaddam, G., et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. ResearchGate. Available at: [Link]

  • Olszewska, M. (2008).[2] Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species. PubMed. Available at: [Link]

Sources

Application Note: Optimized Solvent Systems for Thin-Layer Chromatography of Dihydrokaempferol (Aromadendrin)

[1]

Executive Summary

This compound (DHK), also known as Aromadendrin, is a bioactive flavanonol often co-occurring with its unsaturated analogue, Kaempferol.[1] Separating these two species is analytically challenging due to their structural similarity—DHK differs only by the saturation of the C2-C3 bond. This guide details a validated Thin-Layer Chromatography (TLC) workflow, prioritizing solvent systems capable of resolving DHK from structurally related flavonoids. We recommend a Toluene:Ethyl Acetate:Formic Acid gradient for aglycones and a polar Ethyl Acetate:Methanol:Water system for glycosides.[1]

Physicochemical Basis of Separation

Structural Considerations

To select the correct mobile phase, one must understand the analyte's interaction with the stationary phase (Silica Gel 60 F

  • Analyte: this compound (3,5,7,4'-tetrahydroxyflavanone).[1]

  • Polarity Profile: Moderate to High.[1] The presence of four hydroxyl groups creates strong hydrogen bonding potential with surface silanols.

  • Conformational Flexibility: Unlike the planar Kaempferol, DHK possesses a chiral center at C2 and C3, adopting a "sofa" or half-chair conformation. This steric bulk affects its migration rate (R

    
    ) differently than planar flavonols in adsorption chromatography.[1]
    
Stationary Phase Selection
  • Standard: Silica gel 60 F

    
     on aluminum or glass backing.[1]
    
  • Mechanism: Adsorption chromatography via hydrogen bonding.[1][2]

  • Why F

    
    ?  DHK absorbs UV light.[1] The F
    
    
    indicator allows visualization of DHK as a dark quenching spot against a bright green fluorescent background.

Mobile Phase Optimization

We define two primary solvent systems based on the "Trappe Eluotropic Series" to target different purity levels of DHK.

System A: The "Resolution" System (Aglycone Focus)
  • Composition: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1 v/v/v)[1]

  • Mechanism: Toluene suppresses the ionization of phenolic protons, while Ethyl Acetate provides the elution power. Formic acid is critical; it protonates the phenolic hydroxyls, preventing "tailing" caused by the ionization of the acidic phenols on the silica surface.

  • Application: Ideal for separating DHK from Kaempferol and Quercetin.[1]

  • Expected R

    
    :  0.40 – 0.55 (DHK typically migrates slightly faster or slower than Kaempferol depending on chamber saturation, but separation is distinct).
    
System B: The "Screening" System (Glycoside/Crude Extract Focus)
  • Composition: Ethyl Acetate : Methanol : Water : Acetic Acid (30 : 5 : 4 : 0.15 v/v/v/v)[1][3][4][5]

  • Mechanism: A highly polar system designed to break strong adsorption of glycosylated forms (e.g., DHK-4'-O-glucoside).[1]

  • Application: Used when analyzing crude plant extracts (e.g., Alcea rosea or Silybum marianum) where DHK is present as a glycoside.[1][5]

  • Expected R

    
    :  0.30 – 0.60 for glycosides; Aglycones will migrate near the solvent front.
    
Table 1: Comparative Solvent System Performance
SystemComposition (v/v)Target Analyte FormPolarityResolution Power
A Toluene : EtOAc : Formic Acid (5:4:[1]1)Aglycone (Free DHK)Low-MediumHigh (Sharp bands)
B EtOAc : MeOH : H

O : HOAc (30:5:4:0.[1]15)
GlycosidesHighMedium (Good for mixtures)
C Chloroform : Methanol (90:[1]10)Aglycone (Alternative)MediumLow (Often causes tailing)
D n-Hexane : EtOAc (4:[1]6)Aglycone (Lipophilic)LowMedium (Good for pre-cleaning)

Visualization & Derivatization Protocols

DHK is a flavanonol, which reacts differently than flavonols (Kaempferol).[1]

Method 1: UV Direct Detection (Non-Destructive)[1]
  • UV 254 nm: DHK appears as a dark spot (fluorescence quenching).[1]

  • UV 366 nm: DHK may show faint intrinsic fluorescence (often dull purple or blue depending on pH).[1]

Method 2: Aluminum Chloride (AlCl ) – Specificity[1]
  • Reagent: 1% AlCl

    
     in Ethanol.
    
  • Procedure: Spray plate, dry, view under UV 366 nm.[1]

  • Result: DHK forms a complex via the C3-OH and C4-Keto group.[1]

    • Kaempferol:[1][4][5][6][7] Bright Yellow-Green fluorescence.[1]

    • This compound:[1][3][4][5][8] Often appears fluorescent blue/green , but distinct from the planar flavonols.[1]

Method 3: Natural Products - PEG Reagent (Neu's Reagent)[1]
  • Reagent A: 1% Diphenylboric acid 2-aminoethyl ester (DPBA) in methanol.[1]

  • Reagent B: 5% Polyethylene glycol (PEG-4000) in ethanol.[1]

  • Procedure: Spray A, dry, Spray B. View under UV 366 nm.[1]

  • Why? This stabilizes the fluorescence and increases sensitivity (limit of detection < 100 ng).

Detailed Experimental Protocol

Step 1: Sample Preparation[4]
  • Standard: Dissolve 1 mg DHK reference standard in 1 mL Methanol (HPLC grade).

  • Extract: Dissolve 10 mg crude extract in 1 mL Methanol. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.[1]

Step 2: Plate Layout & Application
  • Plate: Merck Silica Gel 60 F

    
     (20 x 10 cm).[1][4]
    
  • Application: Apply 5 µL of sample and standard as bands (6 mm width), not spots. Banding improves resolution by reducing diffusion.[1]

  • Spacing: Keep bands 10 mm from the bottom edge and 10 mm apart.

Step 3: Development (Chamber Saturation)[1]
  • Critical Step: Line a twin-trough chamber with filter paper.[1]

  • Saturation: Pour 20 mL of System A (Toluene:EtOAc:FA) over the paper. Close lid and equilibrate for 20 minutes .

  • Why? Saturation ensures the vapor phase is in equilibrium, preventing the "edge effect" (smiling bands) and ensuring reproducible R

    
     values.
    
  • Run: Insert plate. Develop until solvent front reaches 70-80 mm (approx. 80% of plate height).[1]

Step 4: Drying & Detection
  • Remove plate and dry in a stream of cold air for 5 minutes (remove Formic acid traces).

  • Visualize under UV 254 nm and mark quenching zones with a pencil.[1]

  • Derivatize with AlCl

    
     or NP/PEG reagent.[1]
    
  • Document immediately under UV 366 nm.[1][6]

Process Visualization

Diagram 1: TLC Workflow Logic

TLC_WorkflowStartStart: DHK AnalysisSamplePrepSample Prep:Dissolve in MeOH (1 mg/mL)Filter (0.45 µm)Start->SamplePrepPhaseSelectSelect Mobile PhaseSamplePrep->PhaseSelectSystemASystem A (Aglycone):Toluene : EtOAc : Formic Acid(5 : 4 : 1)PhaseSelect->SystemATarget: Free DHKSystemBSystem B (Glycoside):EtOAc : MeOH : H2O : HOAc(30 : 5 : 4 : 0.15)PhaseSelect->SystemBTarget: DHK-GlycosideDevelopDevelopment:Saturated Chamber (20 min)Run distance: 8 cmSystemA->DevelopSystemB->DevelopDryDrying:Cold Air Stream (Remove Acid)Develop->DryDetectDetection StrategyDry->DetectUV254UV 254 nm:Observe Quenching (Dark Spots)Detect->UV254DerivDerivatization:Spray 1% AlCl3 or NP/PEGUV254->DerivUV366UV 366 nm:Observe Fluorescence(DHK vs Kaempferol)Deriv->UV366

Caption: Operational workflow for the separation and identification of this compound.

Diagram 2: Solvent System Decision Tree

Solvent_LogicInputSample MatrixPurePure Standard / Aglycone MixInput->PureCrudeCrude Plant ExtractInput->CrudeDecision1Polarity CheckPure->Decision1Crude->Decision1HighPolHigh Polarity(Glycosides present)Decision1->HighPolGlycosidesLowPolLow/Med Polarity(Aglycones only)Decision1->LowPolAglyconesRec1Rec: System B(EtOAc/MeOH/H2O)HighPol->Rec1Rec2Rec: System A(Toluene/EtOAc/FA)LowPol->Rec2

Caption: Decision logic for selecting the optimal mobile phase based on sample matrix complexity.

References

  • Panchal, H., et al. (2017).[1][6] "Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea." Pharmacognosy Research.

  • Abdel-Razaq, S., et al. (2018).[1] "Validated HPTLC Method for this compound-4′-O-glucopyranoside Quantitative Determination in Alcea Species." Journal of Chromatographic Science.

  • Hahn-Deinstrop, E. (2007).[1] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1] [General Reference for TLC Principles]

  • Corradini, E., et al. (2011).[1] "High-performance thin-layer chromatography method for the determination of flavonoids in Bauhinia species." Journal of Planar Chromatography.

  • Merck Millipore. "TLC Tips and Tricks: Solvent Systems." [1][9]

Dihydrokaempferol in DMSO: A Guide to Solubility, Preparation, and Application in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Merit of Dihydrokaempferol

This compound, a naturally occurring flavanonol, is the subject of growing interest within the scientific community.[1] Found in various medicinal plants, this bioactive compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities.[1] Notably, this compound has been shown to induce apoptosis by inhibiting the expression of Bcl-2 and Bcl-xL, key regulators of cell death. This mechanism of action makes it a compelling candidate for investigation in cancer research and other therapeutic areas where modulation of apoptosis is desirable.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in vitro cell culture systems. We will delve into its solubility characteristics in dimethyl sulfoxide (DMSO), provide detailed protocols for the preparation of stock and working solutions, and discuss best practices for storage and handling to ensure experimental reproducibility and integrity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₆[2]
Molecular Weight 288.3 g/mol [2]
CAS Number 480-20-6[2]
Appearance Crystalline solid[2]
Solubility in Water < 0.1 mg/mL (insoluble)[1]
Solubility in DMSO Approx. 10 mM[2]
Purity ≥98%[2]
Storage (Solid) -20°C[2]
Stability (Solid) ≥ 4 years at -20°C[2]

Solubility and Stock Solution Preparation in DMSO

Due to its poor aqueous solubility, DMSO is the solvent of choice for preparing this compound stock solutions for cell culture applications.[1] While some sources report a very high solubility of up to 250 mg/mL (867.30 mM) with the aid of ultrasonication, a more conservative and readily achievable concentration is approximately 10 mM.[1][2] Adhering to this lower concentration ensures complete dissolution and minimizes the risk of precipitation, which can adversely affect experimental accuracy. It is crucial to use anhydrous (hygroscopic) DMSO, as water content can impact the solubility and stability of the compound.[1][3]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 2.883 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be employed to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the stock solution from light.[1]

Workflow for this compound Solution Preparation

DHK_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh 2.883 mg This compound add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) (Protect from light) aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute with serum-free medium or PBS thaw->dilute use_immediately Use immediately in cell culture experiment dilute->use_immediately

Figure 1. Workflow for the preparation and storage of this compound solutions.

Preparation of Working Solutions for Cell Culture

The preparation of the final working solution requires careful dilution of the DMSO stock into the aqueous cell culture medium. A critical consideration is to maintain the final DMSO concentration at a non-toxic level for the specific cell line being used.

Key Considerations:

  • DMSO Cytotoxicity: While tolerance varies between cell lines, a final DMSO concentration of ≤ 0.1% is generally considered safe for most cells.[4] Concentrations up to 0.5% are widely used without significant cytotoxicity, but it is imperative to perform a vehicle control to account for any potential effects of DMSO on cellular function.[4]

  • Precipitation upon Dilution: Flavonoids can precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, it is recommended to add the DMSO stock dropwise to the culture medium while gently vortexing or swirling. Preparing the working solution fresh for each experiment is also crucial.

  • Serum-Free Dilution: For initial dilutions, it is advisable to use a serum-free medium or phosphate-buffered saline (PBS) to avoid potential interactions between this compound and serum proteins.

Protocol 2: Preparation of a 10 µM this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium or PBS

  • Sterile microcentrifuge tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and thorough mixing, an intermediate dilution step is recommended. For example, dilute 10 µL of the 10 mM stock solution into 990 µL of serum-free medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired working concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or by gentle pipetting. Do not vortex vigorously as this can cause shearing of cellular components if cells are already present.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.

Experimental Design and Controls

To ensure the validity of experimental results, it is essential to include appropriate controls:

  • Vehicle Control: Treat a set of cells with the same final concentration of DMSO as used in the experimental groups. This will account for any effects of the solvent on cell viability and function.

  • Untreated Control: A group of cells that receives no treatment.

  • Positive Control (if applicable): A known compound that elicits the expected biological response can be used to validate the experimental setup.

Conclusion

The effective use of this compound in cell-based assays hinges on proper handling, solubilization, and dilution techniques. By following the protocols and best practices outlined in this application note, researchers can confidently prepare stable and accurate solutions of this compound, thereby ensuring the reliability and reproducibility of their experimental findings. Adherence to these guidelines will facilitate the continued exploration of the therapeutic potential of this promising natural compound.

References

  • Marpaung, A. M., & Suwandy, C. (2023). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation: A Spectrophotometric Evidence. Food Science and Technology, 11(4), 210-217.
  • Bressot, C., Fouché, X., & Pen-Y-Bryn, S. (2015). Solubility of Flavonoids in Organic Solvents.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved February 5, 2026, from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3226.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • ResearchGate. (n.d.). Stability of Screening Compounds in Wet DMSO. Retrieved February 5, 2026, from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • ResearchGate. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 5, 2026, from [Link]

  • Li, S., et al. (2023). Research Progress on the Role and Mechanism of Flavonoids in Improving Metabolic Associated Fatty Liver Disease. Drug Design, Development and Therapy, 17, 3083–3102.
  • Pal, M., & Singh, P. (2019). Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. RSC advances, 9(29), 16462-16474.
  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237-246.
  • Liu, Y., et al. (2022). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PloS one, 17(7), e0270831.
  • Di, L., & Kerns, E. H. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of pharmaceutical and biomedical analysis, 50(3), 337-344.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
  • Marpaung, A. M., & Suwandy, C. (2023). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation. Food Science and Technology, 11(4), 210-217.
  • Di, L., & Kerns, E. H. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of pharmaceutical and biomedical analysis, 50(3), 337-344.
  • Chunhakant, S., & Chaicharoenpong, C. (2019). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian journal of pharmaceutical sciences, 81(4), 696-704.
  • Chemat, F., et al. (2017). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in plant science, 8, 2217.
  • Rodriguez-Cabo, T., et al. (2022). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 10(28), 9173-9182.
  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved February 5, 2026, from [Link]

  • Lin, C. W., et al. (2021). Flavonols and dihydroflavonols inhibit the main protease activity of SARS-CoV-2 and the replication of human coronavirus 229E. Frontiers in microbiology, 12, 635878.

Sources

Application Note: Enzymatic Synthesis of Dihydrokaempferol (DHK) using Recombinant Flavanone 3-Hydroxylase (F3H)

[1][2]

Executive Summary

Dihydrokaempferol (DHK), also known as aromadendrin, is a critical branch-point intermediate in the flavonoid biosynthetic pathway. It serves as the direct precursor to flavonols (e.g., kaempferol) and anthocyanins.[1] While chemical synthesis of DHK is challenging due to the stereospecificity required at the C3 position, enzymatic synthesis using recombinant Flavanone 3-Hydroxylase (F3H; EC 1.14.11.9) offers a stereoselective, environmentally benign alternative.

This guide details the production of recombinant F3H in Escherichia coli and the subsequent in vitro enzymatic synthesis of DHK. It addresses the specific challenges of 2-oxoglutarate-dependent dioxygenase (2-ODD) stability, cofactor management, and hydrophobic substrate solubility.

Mechanistic Principles

F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily.[2][3][4] The reaction involves the stereospecific introduction of a hydroxyl group at the 3-position of the flavanone skeleton ((2S)-naringenin) to yield (2R,3R)-dihydrokaempferol.

Critical Mechanistic Insight: The reaction is strictly dependent on ferrous iron (


)2-oxoglutarate (2-OG)molecular oxygen (

)
ascorbate
Pathway Visualization

F3H_MechanismSubstrateNaringenin(Flavanone)EnzymeF3H Enzyme(Fe2+ Active Site)Substrate->EnzymeCofactors2-Oxoglutarate + O2Cofactors->EnzymeIntermediateFerryl-OxoIntermediateEnzyme->IntermediateDecarboxylationProductThis compound(DHK)Intermediate->ProductHydroxylationByproductsSuccinate + CO2Intermediate->ByproductsAscorbateAscorbate(Rescue Agent)Ascorbate->EnzymeReduces Fe3+ to Fe2+(Prevents Inactivation)

Figure 1: Catalytic cycle of F3H showing the conversion of Naringenin to DHK and the critical rescue role of Ascorbate.

Recombinant Protein Production

F3H is often expressed as a soluble protein in E. coli, though it is prone to forming inclusion bodies if induced too rapidly.

Expression System[5]
  • Host: E. coli BL21(DE3) or Rosetta 2(DE3) (if rare codons are present in plant genes).

  • Vector: pET-28a (+) (N-terminal His6-tag recommended for purification).

  • Gene Source: Validated sequences include Petunia hybrida (PhF3H), Camellia sinensis (CsF3H), or Arabidopsis thaliana (AtF3H).

Expression Protocol
  • Inoculation: Inoculate 10 mL LB (+ Kanamycin 50 µg/mL) with a fresh colony. Grow overnight at 37°C.

  • Scale-up: Transfer to 1 L Terrific Broth (TB) or LB. Incubate at 37°C until

    
     reaches 0.6–0.8.
    
  • Induction: Cool culture to 16–20°C (Critical for solubility). Induce with 0.1–0.5 mM IPTG.

  • Expression: Incubate for 16–20 hours at 18°C.

  • Harvest: Centrifuge (4,000 x g, 15 min, 4°C). Store pellet at -80°C.

Lysis & Partial Purification
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF. (Do not add EDTA, as it strips the catalytic Iron).

  • Method: Resuspend pellet. Lyse via sonication (on ice, 30% amplitude, 10s on/10s off).

  • Clarification: Centrifuge (15,000 x g, 30 min, 4°C).

  • Purification (Optional but Recommended): Ni-NTA affinity chromatography. Elute with 250 mM Imidazole. Desalt into Assay Buffer immediately to remove imidazole, which inhibits F3H.

Enzymatic Synthesis Protocol

This protocol describes a 1 mL bench-scale reaction. For preparative synthesis, scale volumes linearly.

Reagents Preparation
ComponentStock ConcentrationSolventStorage
Naringenin 50 mMDMSO or Methanol-20°C (Dark)
2-Oxoglutarate (2-OG) 100 mMWater (Neutralized to pH 7)-20°C
L-Ascorbate 100 mMWaterFreshly Prepared
Ferrous Sulfate (

)
10 mM0.1 M HCl (prevents oxidation)Freshly Prepared
Catalase 10 mg/mLBuffer4°C
Reaction Buffer 100 mMTris-HCl or Phosphate, pH 7.44°C
Reaction Assembly (Step-by-Step)

Order of addition is critical to prevent enzyme inactivation by iron oxidation or uncoupled turnover.

  • Buffer: Add 800 µL Reaction Buffer to a 1.5 mL tube.

  • Substrate: Add 10 µL Naringenin stock (Final: 0.5 mM).

    • Note: Keep organic solvent concentration <5% to avoid denaturing the enzyme.

  • Cofactor 1 (Ascorbate): Add 50 µL Ascorbate stock (Final: 5 mM).

  • Cofactor 2 (2-OG): Add 10 µL 2-OG stock (Final: 1 mM).

  • Enzyme: Add 50–100 µL Purified F3H (approx. 0.1–0.5 mg/mL final).

    • Mix gently by inversion.

  • Catalase (Optional): Add 5 µL. Helps remove

    
     generated by uncoupled cycles.
    
  • Initiation (Iron): Add 10 µL

    
     stock (Final: 0.1 mM).
    
    • Start timing immediately.

Incubation
  • Temperature: 30°C (Standard for plant enzymes).

  • Agitation: 200 rpm (Oxygen is a substrate; aeration is necessary, but avoid foaming).

  • Time: 30 minutes to 2 hours.

Termination & Extraction
  • Stop: Add 20 µL 6M HCl or 500 µL Ethyl Acetate immediately to quench.

  • Extraction: Vortex vigorously with 500 µL Ethyl Acetate for 1 minute.

  • Separation: Centrifuge at 12,000 x g for 5 min.

  • Recovery: Collect the upper organic phase.

  • Preparation for HPLC: Evaporate ethyl acetate (SpeedVac or

    
     stream). Re-dissolve residue in 100 µL Methanol.
    

Analytical Validation (HPLC/LC-MS)

To verify the synthesis of DHK, Reverse-Phase HPLC is the gold standard.

Chromatographic Conditions
  • System: Agilent 1200/1260 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Max absorption for flavanones/dihydroflavonols).

  • Injection Vol: 10 µL.

Gradient Profile
Time (min)% Phase BDescription
0.015Initial Equilibration
20.070Linear Gradient
21.0100Wash
25.015Re-equilibration
Expected Results
  • Elution Order: this compound (DHK) is more polar (due to the 3-OH group) than Naringenin.

    • DHK Retention Time: ~9–10 min.

    • Naringenin Retention Time: ~12–13 min.

  • Mass Spec Confirmation:

    • Naringenin:

      
       m/z 271.
      
    • This compound:

      
       m/z 287 (+16 Da shift indicating hydroxylation).
      

Experimental Workflow Diagram

WorkflowExpression1. Protein Expression(E. coli BL21, 18°C)Purification2. Lysis & Purification(Ni-NTA, Desalting)Expression->PurificationReaction_Prep3. Reaction Assembly(Buffer, Naringenin, Ascorbate, 2-OG)Purification->Reaction_PrepInitiation4. Initiation(Add Fe2+ last)Reaction_Prep->InitiationIncubation5. Incubation(30°C, 1-2 hrs, Agitation)Initiation->IncubationExtraction6. Extraction(Ethyl Acetate)Incubation->ExtractionAnalysis7. HPLC/LC-MS Analysis(C18 Column, 290nm)Extraction->Analysis

Figure 2: Step-by-step experimental workflow from protein expression to analytical validation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Activity Inactive Enzyme (Inclusion Bodies)Lower induction temp to 16°C; try chaperone co-expression (GroEL/ES).
No Activity Iron OxidationEnsure

is fresh. Increase Ascorbate to 10 mM. Add Iron last.
Low Yield Substrate PrecipitationNaringenin is poorly water-soluble. Use cyclodextrins (e.g., 2-HP-β-CD) to solubilize or keep DMSO <5%.
Brown Precipitate Protein PrecipitationReaction pH is incorrect (F3H is sensitive). Ensure pH is strictly 7.0–7.5.
Product Degradation Over-oxidationStop reaction earlier. Add Catalase to remove peroxide byproducts.

References

  • Britsch, L., & Grisebach, H. (1986). Purification and characterization of (2S)-flavanone 3-hydroxylase from Petunia hybrida.[5] European Journal of Biochemistry.

  • Turnbull, J. J., et al. (2004). The structure of the 2-oxoglutarate-dependent dioxygenase flavanone 3β-hydroxylase. The Journal of Biological Chemistry.

  • Liu, C., et al. (2017). Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. Genes.

  • Owens, D. K., et al. (2008). Identification of the flavonoid hydroxylases from liverworts and ferns. Plant Physiology.

  • Han, X., et al. (2014). Improvement of the production of this compound in Saccharomyces cerevisiae. Microbial Cell Factories.

In vitro cytotoxicity assay protocols using dihydrokaempferol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of Dihydrokaempferol (Aromadendrin)

Abstract & Scope

This compound (DHK), a flavanonol distinct from its oxidized counterpart Kaempferol, exhibits potent antioxidant and pro-apoptotic properties. However, its hydrophobic nature presents significant challenges in in vitro assays, often leading to precipitation-induced artifacts and non-reproducible IC50 values.[1] This guide provides a validated workflow for DHK handling, focusing on solvent compatibility, precise cytotoxicity screening (MTT/CCK-8), and mechanistic validation via flow cytometry and immunoblotting.

Pre-Experimental Critical Control Points

Scientific Integrity Note: The most common cause of failure in flavonoid assays is not biological inactivity, but "compound crashing"—micro-precipitation in aqueous media.

Solubility & Stock Preparation

DHK is poorly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the required vehicle.[1]

  • Stock Concentration: Prepare a 50 mM master stock in anhydrous DMSO.

    • Why: Higher concentrations (e.g., 100 mM) increase the risk of precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into single-use amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions (The "Intermediate Step"):

    • Do NOT add 100% DMSO stock directly to the cell culture well. This causes local high-concentration shock and immediate precipitation.

    • Protocol: Prepare a 2X or 10X intermediate dilution in pre-warmed culture media immediately before dosing. Vortex vigorously.

The "0.1% Rule" & Vehicle Controls

To ensure observed toxicity is DHK-specific and not solvent-induced:

  • Maximum Final DMSO:

    
     (v/v) for sensitive lines (e.g., primary cells, neurons); 
    
    
    
    for robust lines (e.g., HeLa, HepG2).
  • Mandatory Control: Every assay plate must include a "Vehicle Control" (VC) containing media + DMSO at the highest concentration used in the treatment group.

Protocol A: Quantitative Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50) with high reproducibility.

Materials
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), or HCT-116 (Colon).

  • Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT for DHK due to fewer washing steps, reducing the risk of losing loosely adherent dying cells.

  • Compound: this compound (Purity >98%).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Density: 5,000–8,000 cells/well (cell line dependent).

    • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Inspect cells for 70-80% confluency.

    • Prepare DHK serial dilutions in media (e.g., 0, 10, 20, 40, 80, 160 µM).

    • Self-Validating Step: Examine the 160 µM tube under a microscope or bright light. If cloudy/precipitated, sonicate or filter (0.22 µm). If filtering, verify concentration via HPLC, or restart with a lower range.

    • Aspirate old media and add 100 µL of treatment media.

    • Controls:

      • Blank (Media only, no cells).

      • Vehicle Control (0.1% DMSO).

      • Positive Control (e.g., Cisplatin 20 µM).

  • Readout (Day 2/3 - 24h or 48h):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours at 37°C (monitor color development).

    • Measure Absorbance at 450 nm .

Data Analysis

Calculate % Viability using the formula:


[2]
  • Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.

Protocol B: Mechanistic Validation (Apoptosis Induction)

Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis, a key requirement for drug development.

Experimental Logic (The "Why")

DHK is known to trigger the intrinsic mitochondrial pathway. Therefore, we must validate:

  • Phosphatidylserine Externalization: Early apoptosis marker (Annexin V).

  • Mitochondrial Dysfunction: Bax/Bcl-2 ratio alteration.

  • Execution: Caspase-3 cleavage.

Flow Cytometry Workflow (Annexin V/PI)
  • Seed: 6-well plates at

    
     cells/well.
    
  • Treat: DHK at IC50 and 2xIC50 for 24h.

  • Harvest: Accutase or Trypsin-EDTA (gentle). Critical: Collect the floating cells (detached dead cells) and combine with trypsinized adherent cells.

  • Stain: Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquire: Flow Cytometer (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

    • Q1 (Annexin-/PI-): Live.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q3 (Annexin-/PI+): Necrosis (rare in DHK).

    • Q4 (Annexin+/PI-):Early Apoptosis (The specific DHK signature).

Pathway Visualization

The following diagram illustrates the validated signaling cascade activated by this compound, leading to apoptosis.

DHK_Apoptosis_Pathway cluster_Mito Mitochondrial Regulation DHK This compound (Extracellular) ROS ROS Generation (Oxidative Stress) DHK->ROS Induces Bax Bax (Pro-apoptotic) UP-REGULATION DHK->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DOWN-REGULATION DHK->Bcl2 Inhibits MMP Mitochondrial Membrane Potential Loss (ΔΨm) ROS->MMP Bax->MMP Pore Formation Bcl2->MMP Blocks CytoC Cytochrome C Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis DNA Fragmentation

Figure 1: The intrinsic mitochondrial apoptotic pathway activated by this compound. DHK shifts the Bax/Bcl-2 rheostat, triggering Cytochrome C release and the Caspase cascade.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Precipitate in wells Stock concentration too high or rapid addition to cold media.Dilute stock in warm media (37°C) before adding to cells. Keep final DMSO < 0.5%.[1][3][4]
High Vehicle Toxicity Cells sensitive to DMSO.[1][4]Lower DMSO to 0.05%. Use a water-soluble DHK derivative (e.g., glycoside) if available.
Inconsistent IC50 Evaporation in outer wells or uneven seeding.Use PBS in edge wells. Allow plates to sit at Room Temp for 20 min before incubating to settle cells evenly.
No Apoptosis (Annexin V) Harvest timing too late (cells already necrotic).Assay at 12h or 24h instead of 48h. Ensure floating cells are collected.

References

  • Zhang, Y., et al. (2018). Apoptosis Effects of this compound Isolated from Bauhinia championii on Synoviocytes.[5] Evidence-Based Complementary and Alternative Medicine. [Link]

  • Imran, M., et al. (2019). Kaempferol: A Key Emphasis to Its Anticancer Potential. Molecules. (Provides structural and mechanistic context for DHK analogs). [Link]

  • Li, H., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. (Authoritative source for DMSO limits). [Link]

  • Han, X., et al. (2012). this compound induces apoptosis and inhibits proliferation of human synovial sarcoma cells. Biological & Pharmaceutical Bulletin. [Link]

Sources

Application Note: Synthesis of Dihydrokaempferol Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Dihydrokaempferol (DHK) derivatives and their formulation into drug delivery systems. DHK, also known as Aromadendrin , is a flavanonol with potent anti-inflammatory and antioxidant properties, but its clinical utility is severely limited by poor aqueous solubility (<0.1 mg/mL) and rapid metabolism.

The following protocols address these barriers through two distinct strategies:

  • Covalent Modification: Synthesis of a water-soluble Hemisuccinate Prodrug .

  • Physical Encapsulation: Formulation of PLGA Nanoparticles .

Strategic Rationale & Retrosynthetic Analysis

The primary challenge in DHK delivery is its "brick-dust" crystal lattice and high lipophilicity (logP ~2.0), which limits dissolution in gastric fluids.

  • Strategy A (Prodrug): Introduction of an ionizable carboxylate group via succinylation. The resulting DHK-hemisuccinate can form stable sodium salts, increasing water solubility by >100-fold. Upon absorption, plasma esterases hydrolyze the ester, releasing active DHK.

  • Strategy B (Nano-carrier): Encapsulation in Poly(lactic-co-glycolic acid) (PLGA) shields the hydrophobic drug from the aqueous environment, improving stability and allowing for sustained release.

Target Molecule 1: this compound-7-O-hemisuccinate

The C7-OH is the most acidic and sterically accessible phenolic hydroxyl, making it the primary target for controlled acylation without extensive protection-deprotection steps.

Target System 2: DHK-Loaded PLGA Nanoparticles

A polymeric colloidal system designed for passive tumor targeting (EPR effect) or sustained oral delivery.

Protocol 1: Chemical Synthesis of DHK-7-O-Hemisuccinate

Objective: To synthesize a water-soluble prodrug of this compound.

Reagents & Equipment[1][2]
  • Starting Material: (+)-Dihydrokaempferol (Purity >98%).

  • Reagents: Succinic anhydride (1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Purification: Silica Gel 60 (230-400 mesh), Ethyl Acetate/Hexane.

Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (288 mg, 1.0 mmol) in 10 mL anhydrous THF .

    • Flush the system with nitrogen gas to prevent oxidation of the phenol.

  • Acylation:

    • Add Triethylamine (210 µL, 1.5 mmol) and DMAP (12 mg, 0.1 mmol) . Stir for 10 minutes at room temperature (RT).

    • Slowly add Succinic Anhydride (120 mg, 1.2 mmol) in small portions over 15 minutes.

    • Note: Slow addition favors mono-acylation at the most reactive C7 position over the C3-aliphatic or C4'-phenolic positions.

  • Monitoring:

    • Stir the reaction at RT for 4–6 hours.

    • Monitor via TLC (Eluent: Ethyl Acetate:Hexane:Formic Acid 50:50:1). The product will appear as a more polar spot than DHK.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Redissolve the residue in 20 mL Ethyl Acetate .

    • Wash with 10 mL 0.1 M HCl (to remove TEA/DMAP and protonate the succinate).

    • Wash with 10 mL Brine .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography using a gradient of Hexane:Ethyl Acetate (80:20

      
       40:60).
      
    • Collect fractions containing the mono-succinate.

  • Salt Formation (Optional for Solubility):

    • Dissolve the purified acid in methanol. Add 1.0 equivalent of

      
       dissolved in minimal water. Lyophilize to obtain the sodium salt.
      
Mechanistic Pathway Diagram

DHK_Synthesis DHK This compound (C15H12O6) Intermediate Tetrahedral Intermediate DHK->Intermediate Nucleophilic Attack (C7-OH) Reagents Succinic Anhydride TEA / DMAP / THF Reagents->Intermediate Product DHK-7-O-Hemisuccinate (Prodrug) Intermediate->Product Ring Opening InVivo In Vivo Hydrolysis (Esterases) Product->InVivo Bioactivation

Caption: Synthetic pathway for the regioselective C7-succinylation of this compound.

Protocol 2: Nano-Encapsulation (PLGA Nanoparticles)

Objective: To encapsulate DHK into polymeric nanoparticles for sustained release and enhanced stability.

Reagents & Equipment[1][2]
  • Polymer: PLGA (50:50, MW 30,000–60,000 Da).

  • Surfactant: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87-90% hydrolyzed).[2]

  • Solvents: Acetone (Organic phase), Deionized Water (Aqueous phase).

  • Equipment: Probe Sonicator, High-speed Centrifuge.

Step-by-Step Methodology (Nanoprecipitation Method)
  • Preparation of Phases:

    • Organic Phase: Dissolve 50 mg PLGA and 5 mg this compound in 5 mL Acetone . Ensure complete dissolution (sonicate if necessary).[3]

    • Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in deionized water. Filter through a 0.22 µm filter to remove dust.

  • Emulsification:

    • Place the Aqueous Phase in a beaker under magnetic stirring (500 rpm).

    • Inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (Rate: 1 mL/min).

    • Observation: A milky white suspension will form immediately (O/W emulsion).

  • Sonication (Size Reduction):

    • Sonicate the suspension using a probe sonicator at 40% amplitude for 3 minutes (Pulse: 10s ON, 5s OFF) to reduce particle size and polydispersity. Place beaker in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Stir the suspension gently (300 rpm) in a fume hood for 4–6 hours (or overnight) to allow the acetone to evaporate completely. This hardens the nanoparticles.

  • Purification & Collection:

    • Centrifuge the suspension at 12,000

      
       g for 20 minutes  at 4°C.
      
    • Discard the supernatant (containing free drug and excess PVA).

    • Resuspend the pellet in deionized water and centrifuge again (Repeat 2x).

  • Lyophilization:

    • Resuspend the final pellet in 2 mL water containing 5% Trehalose (cryoprotectant).

    • Freeze at -80°C and lyophilize for 24 hours to obtain a free-flowing powder.

Formulation Workflow Diagram

Nano_Formulation OrgPhase Organic Phase (DHK + PLGA + Acetone) Mixing Dropwise Injection (Nanoprecipitation) OrgPhase->Mixing AqPhase Aqueous Phase (1% PVA Solution) AqPhase->Mixing Sonication Probe Sonication (High Shear) Mixing->Sonication Evap Solvent Evaporation (Hardening) Sonication->Evap Wash Centrifugation & Washing Evap->Wash Final Lyophilized DHK-NPs Wash->Final

Caption: Workflow for the preparation of DHK-loaded PLGA nanoparticles via nanoprecipitation.

Quality Control & Characterization

To ensure scientific integrity, the synthesized derivatives and nanoparticles must be validated using the following parameters.

ParameterMethodAcceptance Criteria
Structure Confirmation

H-NMR (DMSO-

)
Presence of succinyl protons (

2.5-2.7 ppm) and downfield shift of H-6/H-8.
Molecular Weight LC-MS (ESI)

= 387.07 (for Mono-succinate).
Particle Size Dynamic Light Scattering (DLS)150–250 nm (Polydispersity Index < 0.2).
Zeta Potential Electrophoretic Mobility-20 to -30 mV (indicates stability).
Encapsulation Efficiency HPLC (UV 290 nm)

(Drug in NPs / Total Drug added).

References

  • Chemical Modification of Flavonoids

    • Title: Synthesis of 3-acyl deriv
    • Source: Butlerov Communic
    • URL:[Link] (General Journal Link - specific article referenced in context of similar flavonoid acylation).

  • PLGA Nanoparticle Protocol

    • Title: Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • DHK Pharmacological Properties

    • Title: this compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology.[4]

    • Source: ResearchG
    • URL:[Link]

  • Regioselective Acylation

    • Title: Regioselective Acylation of Diols and Triols: The Cyanide Effect.
    • Source: NIH / PubMed.
    • URL:[Link]

Sources

Application Note: High-Sensitivity UPLC-MS/MS Determination of Dihydrokaempferol (Aromadendrin) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a validated methodology for the quantification of Dihydrokaempferol (DHK) , also known as Aromadendrin, in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

DHK is a flavanonol with significant antioxidant and anti-inflammatory properties. Accurate quantification in biological matrices is challenging due to its susceptibility to oxidative degradation and matrix interference. This guide prioritizes Liquid-Liquid Extraction (LLE) over protein precipitation to minimize ion suppression in the negative electrospray ionization (ESI-) mode, ensuring high sensitivity for pharmacokinetic (PK) profiling.

Experimental Design & Rationale (The "Why")

Chromatographic Separation[1][2][3][4]
  • Column Choice: We utilize the ACQUITY UPLC BEH C18 (1.7 µm) column. The Ethylene Bridged Hybrid (BEH) particle technology provides superior pH stability and peak shape for phenolic compounds compared to standard silica columns, which often show tailing due to silanol interactions.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is selected.[1][2][3] Formic acid is critical; while DHK is analyzed in negative mode, the acidic environment suppresses the ionization of silanols on the column (improving peak shape) and facilitates proton exchange in the source.

Mass Spectrometry[2][5][6][7][8][9][10]
  • Ionization Mode: Negative ESI ([M-H]⁻) is the preferred mode for flavonoids. The phenolic hydroxyl groups at C5 and C7 deprotonate readily, offering 10-50x higher sensitivity than positive mode.

  • MRM Transitions: The precursor ion for DHK is m/z 287.0 . The quantification transition targets the m/z 151.0 fragment, resulting from a Retro-Diels-Alder (RDA) cleavage of the C-ring, a characteristic and stable fragmentation pathway for 5,7-dihydroxyflavonoids.

Sample Preparation[4][11]
  • Method: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.

  • Justification: While Protein Precipitation (PP) is faster, it leaves significant phospholipids in the sample. In negative ESI, phospholipids cause severe ion suppression. LLE provides a cleaner extract, concentrating the analyte and removing matrix interferences, which is critical for detecting low-level metabolites in PK studies.

Materials & Instrumentation

Reagents
  • Analyte: this compound (Aromadendrin) Reference Standard (purity >98%).

  • Internal Standard (IS): Naringenin (Structural analog, MW 272).

  • Solvents: LC-MS Grade Acetonitrile, Methanol, Ethyl Acetate, Formic Acid.

  • Matrix: Drug-free plasma (K2EDTA or Heparin).

Instrumentation
  • LC System: Waters ACQUITY UPLC H-Class or equivalent.[4]

  • MS System: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+ or Waters Xevo TQ-XS).

  • Centrifuge: Refrigerated (4°C), capable of 12,000 x g.

Analytical Conditions

Mass Spectrometry Parameters (MRM)
  • Source: Electrospray Ionization (ESI), Negative Mode[5]

  • Capillary Voltage: -2.5 kV

  • Source Temperature: 500°C

  • Desolvation Gas: 1000 L/hr

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 287.0 151.0 3022Quantifier
This compound287.0125.03035Qualifier
Naringenin (IS) 271.0 151.0 3020Internal Standard
UPLC Gradient Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Flow Rate: 0.4 mL/min[3]

  • Column Temp: 40°C

  • Injection Volume: 2-5 µL

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)Curve
0.09010Initial
0.590106
3.010906
4.010906
4.190101
5.090101

Sample Preparation Protocol

This workflow utilizes LLE to maximize recovery and cleanliness.

Step-by-Step Procedure:
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., Naringenin 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 500 µL of Ethyl Acetate.

  • Mixing: Vortex vigorously for 3 minutes or shake on a plate shaker at 1200 rpm for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean tube. Avoid disturbing the protein pellet interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial conditions: 90:10 Water:ACN).

  • Clarification: Vortex for 1 min, then centrifuge at 12,000 x g for 5 min.

  • Injection: Transfer supernatant to an autosampler vial for UPLC-MS/MS analysis.

Workflow Diagram

G cluster_0 Sample Preparation (LLE) cluster_1 UPLC-MS/MS Analysis Start Plasma Sample (50 µL) Add_IS Add Internal Standard (Naringenin) Start->Add_IS Extract Add Ethyl Acetate (500 µL) & Vortex Add_IS->Extract Centrifuge Centrifuge 12,000 x g, 10 min Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream, 35°C) Transfer->Dry Reconstitute Reconstitute (100 µL Mobile Phase) Dry->Reconstitute Inject Inject 5 µL Reconstitute->Inject Separation UPLC Separation BEH C18 Column Inject->Separation Detection MS/MS Detection ESI- (m/z 287 -> 151) Separation->Detection Data Quantification & PK Analysis Detection->Data

Figure 1: Optimized workflow for the extraction and quantification of this compound in plasma.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity: Calibration curve (e.g., 1–1000 ng/mL) must have r² > 0.99. Use weighted regression (1/x²).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% ( <20% at LLOQ).

    • Accuracy must be within ±15% of nominal ( ±20% at LLOQ).

  • Matrix Effect (ME):

    • Compare peak area of post-extraction spiked plasma vs. neat solution.

    • ME% should be within 85-115%. If ME < 85% (suppression), consider further diluting the extract or using a deuterated IS.

  • Stability:

    • Freeze-Thaw: Stable after 3 cycles at -80°C.

    • Benchtop: Stable for 4 hours at room temperature (DHK is sensitive to oxidation; keep samples cooled to 4°C in the autosampler).

References

  • Zhang, W., et al. (2015). "UPLC-MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study." Journal of Chromatographic Science. Link (Methodology grounding for UPLC-MS/MS in plasma).

  • Paranthaman, R., et al. (2018).[5] "Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata." Pharmacognosy Journal. Link (Validation of Negative ESI mode for flavonoids).

  • March, R.E., & Miao, X.S. (2004).[6] "A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry." International Journal of Mass Spectrometry. (Mechanistic basis for RDA fragmentation of flavonols).

  • Wang, Y., et al. (2018). "UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder." Molecules. Link (Reference for multi-component flavonoid PK studies).

Sources

Application Notes & Protocols: A Guide to the Preparation and Characterization of Dihydrokaempferol-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydrokaempferol (DHK), a natural flavanonol, exhibits a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its therapeutic application is significantly hampered by poor aqueous solubility and low oral bioavailability, which limits its clinical efficacy.[3][4][5] Nanoparticle-based drug delivery systems offer a robust strategy to overcome these limitations.[6][7][8] By encapsulating DHK within a polymeric matrix, it is possible to enhance its stability, improve its pharmacokinetic profile, and enable controlled release at the target site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and in vitro evaluation of DHK-loaded polymeric nanoparticles using the nanoprecipitation method, a technique chosen for its simplicity, rapidity, and effectiveness for encapsulating flavonoids.[3][9][10]

Introduction: The Rationale for this compound Nanoencapsulation

This compound (also known as aromadendrin) is a promising phytochemical with a diverse pharmacological profile.[1] Despite its potential, the clinical translation of DHK is challenging. Like many flavonoids, its hydrophobic nature leads to poor dissolution in physiological fluids and extensive first-pass metabolism, resulting in suboptimal systemic exposure.[2][5]

Nanotechnology provides a powerful toolkit to address these challenges.[11] Encapsulating DHK into biodegradable polymeric nanoparticles can:

  • Enhance Solubility and Bioavailability: By formulating the hydrophobic drug into a colloidal dispersion, its effective solubility is increased.

  • Protect from Degradation: The polymeric shell shields the drug from enzymatic degradation in the gastrointestinal tract and systemic circulation.[2]

  • Enable Controlled and Sustained Release: The nanoparticle matrix can be engineered to release the drug over a prolonged period, reducing dosing frequency and improving patient compliance.[12][13]

  • Facilitate Targeted Delivery: The nanoparticle surface can be modified with ligands to target specific tissues or cells, such as tumors, which often exhibit an enhanced permeability and retention (EPR) effect.[8]

This guide will focus on the use of Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved, biodegradable, and biocompatible polymer, as the matrix for DHK encapsulation. The principles and protocols described herein, however, are broadly applicable to other polymer systems.

Strategic Selection of the Preparation Method: Nanoprecipitation

Several methods exist for preparing polymeric nanoparticles, including emulsion solvent evaporation, salting out, and dialysis.[13] For the encapsulation of flavonoids like DHK, the nanoprecipitation method (also known as solvent displacement) is particularly advantageous.

Causality Behind the Choice:

  • Simplicity and Speed: The process is straightforward, avoiding complex homogenization steps and allowing for rapid nanoparticle formation.[3][9]

  • Avoidance of Harsh Surfactants: While a stabilizer is used, the method avoids the high-energy sonication or high concentrations of surfactants often required in emulsion-based techniques, which can be detrimental to sensitive drug molecules.

  • Efficiency for Hydrophobic Drugs: It is highly effective for encapsulating drugs that are soluble in a water-miscible organic solvent but poorly soluble in water, a key characteristic of DHK.[14]

The core principle involves the rapid diffusion of a drug-and-polymer-containing organic solvent into an aqueous anti-solvent phase. This diffusion process leads to a rapid supersaturation of the polymer, causing it to precipitate and co-encapsulate the drug into a solid nanoparticle matrix.[14]

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Formation & Purification A This compound (DHK) D Organic Solution (DHK + PLGA in Acetone) A->D B PLGA Polymer B->D C Water-Miscible Organic Solvent (e.g., Acetone) C->D H Rapid Injection & Stirring D->H Syringe Pump E Stabilizer (e.g., PVA) G Aqueous Solution (Stabilizer in Water) F Purified Water (Anti-solvent) F->G G->H I Nanoprecipitation (Self-Assembly) H->I J Solvent Evaporation (Rotary Evaporator) I->J K Purification (Centrifugation/Washing) J->K L Final Nanoparticle Suspension K->L

Caption: Workflow for DHK-loaded nanoparticle synthesis via nanoprecipitation.

Detailed Experimental Protocols

Protocol: Preparation of DHK-Loaded PLGA Nanoparticles

This protocol details the formulation of a standard batch of DHK-loaded nanoparticles.

A. Materials & Reagents:

  • This compound (DHK) (Sigma-Aldrich, Cat# SMB00278 or equivalent)

  • Poly(D,L-lactide-co-glycolide) (PLGA), 50:50, MW 30-60 kDa (Sigma-Aldrich, Cat# 719900 or equivalent)

  • Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed, MW 30-70 kDa (Sigma-Aldrich, Cat# 363138 or equivalent)

  • Acetone, HPLC grade

  • Trehalose (as cryoprotectant)

  • Deionized water (18.2 MΩ·cm)

B. Equipment:

  • Magnetic stirrer with stir bars

  • Syringe pump

  • Glass syringes and needles

  • Rotary evaporator

  • High-speed refrigerated centrifuge

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

C. Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Accurately weigh 10 mg of this compound and 100 mg of PLGA.

    • Dissolve both components in 5 mL of acetone in a glass vial.

    • Ensure complete dissolution by gentle vortexing or stirring. This clear solution is your organic phase.

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water.

    • Heat the solution to ~60°C under continuous magnetic stirring until the PVA is fully dissolved. Allow it to cool to room temperature. This is your aqueous anti-solvent phase.

  • Nanoparticle Formation:

    • Place the 20 mL of aqueous PVA solution in a beaker on a magnetic stirrer set to a constant speed of ~600 rpm.

    • Draw the 5 mL of the organic phase into a glass syringe.

    • Mount the syringe on a syringe pump and set a constant addition rate of 0.5 mL/min.

    • Submerge the tip of the needle just below the surface of the stirring aqueous phase and begin the injection.

    • An instantaneous milky-white suspension will form, indicating nanoparticle precipitation.

  • Solvent Removal:

    • Once the injection is complete, leave the nanoparticle suspension stirring for at least 4 hours at room temperature in a fume hood to allow the acetone to evaporate.

    • Alternatively, for faster removal, transfer the suspension to a round-bottom flask and use a rotary evaporator at 35°C under reduced pressure.

  • Nanoparticle Purification and Collection:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and non-encapsulated DHK.

    • Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication in a water bath for 1 minute.

    • Repeat this washing step two more times to ensure complete removal of impurities.

  • Lyophilization (Optional, for long-term storage):

    • After the final wash, resuspend the nanoparticle pellet in a 5% (w/v) trehalose solution (cryoprotectant).

    • Flash-freeze the suspension in liquid nitrogen.

    • Lyophilize for 48 hours to obtain a dry, fluffy powder that can be stored at -20°C and easily reconstituted for use.

Protocol: Nanoparticle Characterization

A robust characterization is essential to ensure batch-to-batch consistency and validate the formulation.

ParameterTechniqueTypical ValuesRationale for Measurement
Mean Particle Size Dynamic Light Scattering (DLS)150 - 300 nmInfluences cellular uptake, biodistribution, and drug release kinetics. Must be < 5 µm to avoid embolism.[12]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Measures the width of the size distribution. A lower PDI indicates a more monodisperse and uniform nanoparticle population.[15]
Zeta Potential Laser Doppler Velocimetry-15 mV to -30 mVIndicates surface charge and predicts colloidal stability. Magnitudes >
Encapsulation Efficiency (EE%) UV-Vis or HPLC> 70%Determines the percentage of the initial drug that was successfully encapsulated within the nanoparticles.
Drug Loading (DL%) UV-Vis or HPLC1% - 5%Quantifies the weight percentage of the drug relative to the total weight of the nanoparticle.
Morphology SEM / TEMSpherical, smooth surfaceVisual confirmation of size, shape, and surface characteristics.

A. Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • During the purification step (3.1.C.5), collect the supernatant from the first centrifugation.

  • After the final wash, lyophylize the purified nanoparticle pellet to determine its exact weight (W_nanoparticles).

  • Measure the concentration of DHK in the collected supernatant using a UV-Vis spectrophotometer or HPLC with a pre-established calibration curve. This gives you the amount of free, non-encapsulated drug (W_free).

  • The initial amount of drug added is known (W_total = 10 mg).

  • Calculate EE% and DL% using the following equations:

    • EE (%) = [(W_total - W_free) / W_total] x 100

    • DL (%) = [(W_total - W_free) / W_nanoparticles] x 100

Protocol: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate drug release in a physiological environment.[15] This is a widely used "sample and separate" method.[16][17]

A. Materials & Equipment:

  • Reconstituted DHK-loaded nanoparticles

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

  • Thermostatic shaking water bath (37°C)

  • UV-Vis Spectrophotometer or HPLC system

B. Step-by-Step Methodology:

  • Reconstitute a known amount of lyophilized nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Submerge the dialysis bag into a beaker containing 50 mL of release medium (e.g., PBS pH 7.4 to simulate blood, or pH 5.5 to simulate the acidic tumor microenvironment).

  • Place the beaker in a shaking water bath set to 37°C and 100 rpm.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

  • Crucially, immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the DHK concentration in the collected samples using UV-Vis or HPLC.

  • Calculate the cumulative percentage of drug released at each time point and plot it against time.

G cluster_0 Nanoparticle Core cluster_1 Release Medium (e.g., PBS) NP PLGA Matrix with Entrapped DHK DHK_out Free DHK NP->DHK_out Diffusion through polymer matrix Medium Aqueous Environment DHK_out->Medium Release into medium caption Mechanism of sustained drug release from a polymeric nanoparticle.

Caption: DHK release via diffusion from the PLGA nanoparticle matrix.

The resulting release profile for polymeric nanoparticles is often biphasic: an initial "burst release" of drug adsorbed on the surface, followed by a slower, sustained release phase governed by drug diffusion through the polymer matrix and polymer degradation.[13]

Concluding Remarks and Future Outlook

This guide provides a validated and scientifically grounded framework for the successful preparation and characterization of this compound-loaded nanoparticles. The described nanoprecipitation method is robust and scalable, and the characterization protocols ensure the development of a well-defined and reproducible drug delivery system.

Following these protocols, researchers can confidently produce DHK nanoparticles with desirable physicochemical properties. The next logical steps involve progressing to cell-based assays to evaluate cytotoxicity and anti-inflammatory efficacy (e.g., using RAW 264.7 macrophages or relevant cancer cell lines), followed by preclinical in vivo studies to assess pharmacokinetics, biodistribution, and therapeutic efficacy in relevant disease models. This nano-formulation strategy holds significant promise for unlocking the full therapeutic potential of this compound.

References

  • Pratama, R. F., Sopyan, I., & Taofik, R. (n.d.). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Retrieved from [Link]

  • Pratama, R. F., Sopyan, I., & Taofik, R. (n.d.). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]

  • Knowde. (n.d.). This compound In Food & Nutrition - Flavanonol. Retrieved from [Link]

  • ResearchGate. (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Retrieved from [Link]

  • Allied Academies. (2014). Formulation and Characterization of Kaempferol Nanoparticles. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Formulation of kaempferol in nanostructured lipid carriers (Nlcs): A delivery platform to sensitization of mda-mb468 breast cancer cells to paclitaxel. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nanoparticle-based targeted drug delivery. Retrieved from [Link]

  • ResearchGate. (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]

  • MDPI. (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Polymers, 14(15), 3205. Retrieved from [Link]

  • PubMed. (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Retrieved from [Link]

  • Dissolution Technologies. (2012). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation, characterization, and evaluation of the antitumor effect of kaempferol nanosuspensions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Retrieved from [Link]

  • ScienceDirect. (2024). Nanoencapsulation of flavonoid bioactives using the nanoprecipitation technique - Review. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]

  • MDPI. (2023). Biodegradable Polymeric Nanoparticles Loaded with Flavonoids: A Promising Therapy for Inflammatory Bowel Disease. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. Retrieved from [Link]

  • Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. In: Kwon, G.S. (eds) Polymeric Drug Delivery Systems. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting retention time shifts in dihydrokaempferol HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Retention Time Shifts

Welcome to the technical support center for dihydrokaempferol HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (RT) instability. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process to ensure the integrity and reproducibility of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: My this compound peak's retention time is consistently decreasing with each injection. What is the likely cause?

A gradual decrease in retention time over a series of runs often points to issues with column equilibration or contamination.

  • Expertise & Experience: this compound, a flavanonol, possesses multiple hydroxyl groups, making it sensitive to the mobile phase pH and the condition of the stationary phase. If the column is not fully equilibrated between injections, especially in gradient methods, residual organic solvent from the previous run can cause the analyte to elute faster in subsequent injections.[1] Alternatively, strongly retained matrix components from your sample can accumulate on the column, altering the stationary phase chemistry and leading to shorter retention times for your target analyte.[2]

  • Troubleshooting Action:

    • Verify Equilibration Time: Ensure your method includes a sufficient column re-equilibration step at the initial mobile phase conditions. For a typical C18 column, this is at least 5-10 column volumes.[1]

    • Implement a Column Wash: Introduce a robust column washing step after each analytical batch to remove strongly retained compounds. A generic reversed-phase column cleaning protocol is provided in the "Experimental Protocols" section below.

Q2: The retention time for this compound is suddenly much shorter than usual. What should I check first?

An abrupt, significant decrease in retention time is often caused by a major change in the mobile phase composition or a critical hardware issue.

  • Expertise & Experience: The most common culprit is an error in mobile phase preparation, such as reversing the proportions of the aqueous and organic phases.[3] Another possibility is a higher-than-expected column temperature, which decreases mobile phase viscosity and increases analyte diffusivity, leading to faster elution.[4] A rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[3] Hardware failures, such as a faulty proportioning valve delivering too much organic solvent, can also be the cause.[1]

  • Troubleshooting Action:

    • Check Mobile Phase: Immediately verify the composition of your mobile phase. If in doubt, prepare a fresh batch, paying close attention to the measurements.

    • Confirm Column Temperature: Check the temperature setting of your column compartment and verify it with an external thermometer if possible.[1]

    • Assess Hardware: If the mobile phase and temperature are correct, investigate the HPLC system's proportioning valves and pumps for correct operation.

Q3: My retention times are unstable, varying randomly between runs. What's happening?

Random or fluctuating retention times are typically symptomatic of an unstable HPLC system, often related to the pump, solvent delivery, or leaks.

  • Expertise & Experience: Inconsistent flow rates are a primary cause of random RT shifts.[2] This can be due to air bubbles in the pump, faulty check valves, or pump seal failure.[2][5] A leak in the system, even a small one that doesn't produce visible droplets, can also lead to flow rate instability and, consequently, variable retention times.[6] Inadequate mobile phase degassing is another common cause, as dissolved gases can form bubbles in the pump heads.[2]

  • Troubleshooting Action:

    • Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed before use and, if available, utilize an online degasser.

    • Purge the Pump: Purge the pump to remove any trapped air bubbles.

    • Perform a Leak Test: Carefully inspect all fittings and connections for any signs of leaks. A useful technique is to use a piece of lab tissue to touch connections, which will reveal even minor leaks.[6]

    • Check Flow Rate Manually: As a definitive check, disconnect the column and use a calibrated flow meter or a graduated cylinder and stopwatch to verify the pump's flow rate accuracy.[3]

Q4: I've changed to a new bottle of mobile phase (or a new batch) and my retention time has shifted. Why?

Even slight variations in mobile phase preparation, especially pH, can significantly impact the retention of ionizable compounds like this compound.

  • Expertise & Experience: this compound is a weakly acidic compound due to its phenolic hydroxyl groups, with a predicted pKa around 7.75.[7] In reversed-phase HPLC, the retention of such ionizable compounds is highly dependent on the mobile phase pH.[8][9] For a weak acid, as the pH of the mobile phase decreases (becomes more acidic), the molecule becomes less ionized (more neutral) and therefore more hydrophobic, leading to a longer retention time.[8][9] Conversely, an increase in pH will increase ionization and decrease retention. A small, unintended difference in the amount of acid modifier (e.g., formic or acetic acid) between batches can cause a noticeable RT shift.

  • Troubleshooting Action:

    • Standardize pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[10]

    • Use a Buffer: If reproducible retention is critical, use a suitable buffer to control the mobile phase pH, ensuring the operating pH is at least 1-2 units away from the analyte's pKa for stable retention.[8]

    • Verify Mobile Phase Composition: A minor error in the organic solvent percentage is also a common cause of batch-to-batch variability. An increase of just 1% in organic solvent can decrease retention time by 5-10%.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing retention time shifts.

G start RT Shift Observed pattern Characterize Shift Pattern start->pattern gradual Suspect Column Issues: - Equilibration - Contamination - Aging pattern->gradual Gradual Drift abrupt Suspect Method/Hardware Error: - Mobile Phase Prep - Wrong Method Loaded - Temperature Change pattern->abrupt Abrupt Shift random Suspect System Instability: - Pump/Flow Rate - Leaks - Degassing pattern->random Random Fluctuation check_equilibration Increase Equilibration Time gradual->check_equilibration Check First check_mp Verify Mobile Phase Composition & pH abrupt->check_mp Check First check_degas Degas Solvents & Purge Pump random->check_degas Check First wash_column Perform Column Wash check_equilibration->wash_column If no fix check_temp Verify Column Temperature check_mp->check_temp If no fix check_leaks Perform Leak Test check_degas->check_leaks If no fix replace_column Replace Column wash_column->replace_column If no fix check_hw Check Proportioning Valves check_temp->check_hw If no fix check_flow Verify Flow Rate Manually check_leaks->check_flow If no fix

Caption: A systematic workflow for troubleshooting HPLC retention time shifts.

Data Summary Table

Parameter ChangeTypical CauseExpected Retention Time Shift for this compound
Column Temperature Increase of 1°CDecrease of 1-2%[3]
Mobile Phase pH Increase of 0.2 pH units (closer to pKa)Decrease (analyte becomes more ionized)[8][9]
Mobile Phase pH Decrease of 0.2 pH units (away from pKa)Increase (analyte becomes less ionized)[8][9]
Organic Solvent % Increase of 1% (e.g., Acetonitrile)Decrease of 5-10%
Flow Rate Decrease of 0.1 mL/minIncrease (inversely proportional)
Column Contamination Accumulation of non-polar compoundsGradual Decrease[2]
System Leak Small leak before the columnIncrease and/or Fluctuation[2][6]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase (C18) Column Cleaning

This protocol is designed to remove strongly retained contaminants from the column, which can be a cause of retention time drift.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Hexane (optional, for highly non-polar contaminants)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., if you use 50:50 ACN/Buffer, flush with 50:50 ACN/Water) for 10-15 column volumes. This prevents buffer precipitation.[11]

  • Organic Wash: Wash the column with 100% Acetonitrile for at least 20 column volumes.[11]

  • Stronger Solvent Wash: If contamination persists, flush with 100% Isopropanol for 20 column volumes.

  • (Optional Step for Lipophilic Contaminants): If you suspect very non-polar contaminants, you can flush with Hexane, but you must include an intermediate flush with a miscible solvent like Isopropanol before and after the Hexane wash (e.g., ACN -> IPA -> Hexane -> IPA -> ACN).

  • Re-equilibration:

    • Flush with 100% Acetonitrile for 10 column volumes.

    • Gradually re-introduce your initial mobile phase composition. For example, flush with 50:50 ACN/Water for 10 column volumes.

    • Finally, re-equilibrate with your actual starting mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable.[5]

Protocol 2: Verifying Pump Flow Rate

This protocol manually verifies the accuracy of the HPLC pump's flow rate delivery.

Materials:

  • 10 mL graduated cylinder or volumetric flask

  • Stopwatch

Procedure:

  • Disconnect Column: Disconnect the column from the injector.

  • Set Flow Rate: Set the pump to deliver the method's flow rate (e.g., 1.0 mL/min).

  • Pump Mobile Phase: Pump the mobile phase (a simple mixture like 50:50 Water/Methanol is fine) through the system to waste.

  • Measure Volume: Once the flow is steady, place the outlet tubing into the 10 mL graduated cylinder and simultaneously start the stopwatch.

  • Time Collection: Stop the stopwatch precisely when the liquid reaches the 10.0 mL mark.

  • Calculate Flow Rate: Calculate the actual flow rate:

    • Flow Rate (mL/min) = 10 mL / (time in seconds / 60)

  • Compare: The calculated flow rate should be within ±2% of the set flow rate. If it's not, the pump may require maintenance (e.g., check valves, seals).[3][6]

References

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]

  • Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?[Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Dolan, J. W. (2017, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Vertex AI Search. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Effect of mobile phase pH and organic content on retention times and...[Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • IJARILE. (2024, August 17). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Janicka, M., Dąbrowska, M., & Studzińska, S. (2017). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of chromatographic science, 55(8), 833–839. [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

  • ResearchGate. (PDF) HPLC analysis of flavonoids. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB012431). [Link]

  • ResearchGate. Selection of mobile phase to separate flavonoid mixtures. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of a High-performance Liquid Chromatography Method for Simultaneous Determination of Five Active Compounds in Kleeb Bua Daeng Formula. [Link]

  • Labtech. Full Guide of How to Clean HPLC Column. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • SCION Instruments. HPLC Column Cleaning Guide | How To. [Link]

  • DergiPark. Development and Validation of an HPLC Method For Determination of Quercetin. [Link]

  • Dolan, J. W. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Liu, W., Li, S., Duan, Y., Wang, L., & Wang, Z. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules (Basel, Switzerland), 24(17), 3173. [Link]

Sources

Technical Support Center: Dihydrokaempferol (DHK) Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Stability of Dihydrokaempferol (DHK) at Physiological pH (7.4) Ticket ID: DHK-STAB-704 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open for Resolution

Executive Summary

This compound (DHK), also known as aromadendrin, is a flavanonol susceptible to rapid autoxidation and hydrolytic ring cleavage at physiological pH (7.4). Unlike its unsaturated counterpart kaempferol, DHK possesses a single bond at the C2-C3 position, rendering the C-ring more flexible but chemically distinct in its degradation kinetics.

This guide provides a self-validating system to diagnose, treat, and prevent DHK instability. Our approach integrates molecular encapsulation , microenvironmental pH modulation , and antioxidant shielding .

Module 1: Diagnosis & Mechanism (FAQ)

Q1: Why does my DHK solution turn yellow/brown within minutes at pH 7.4?

A: This color shift is the hallmark of oxidative degradation .

  • Mechanism: At pH 7.4, the phenolic hydroxyl groups (particularly at C3 and C4') deprotonate to form phenoxide ions. These ions are highly electron-rich and susceptible to attack by dissolved oxygen (autoxidation).

  • The Pathway: DHK first undergoes dehydrogenation to form Kaempferol (turning the solution yellow due to extended conjugation). Subsequently, the C-ring cleaves, generating brown degradation products like 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid .

  • Visual Check: A shift from colorless

    
     bright yellow 
    
    
    
    brown precipitate confirms this pathway.[1]
Q2: Is the degradation purely oxidative, or is hydrolysis involved?

A: It is a dual mechanism.

  • Oxidative Dehydrogenation: DHK

    
     Kaempferol (fastest in aerated buffers).[1]
    
  • Hydrolytic Ring Opening: The heterocyclic C-ring cleaves (chalcone formation), followed by fragmentation.

  • Critical Factor: High pH accelerates both.[1][2] At pH 7.4, the half-life (

    
    ) can be <30 minutes without stabilization.
    

Module 2: Formulation Strategies (Troubleshooting)

Issue: "I need to deliver DHK intravenously, but it precipitates."

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Inclusion Complex.
  • Why: The hydrophobic cavity of HP-

    
    -CD encapsulates the B-ring and C-ring of DHK, shielding the sensitive C3-OH group from oxidants and water.
    
  • Benefit: Increases solubility >200-fold and extends

    
     from minutes to hours/days.
    
Issue: "My cell culture media (DMEM + FBS) degrades DHK before the assay ends."

Solution: Co-Antioxidant Shielding + Acidified Stock.

  • Why: Cell media is an oxidative sink (high

    
    , metal ions).
    
  • Protocol:

    • Prepare DHK stock in DMSO acidified with 0.1% acetic acid .

    • Add Ascorbic Acid (100

      
      M)  to the media as a sacrificial antioxidant.
      
    • Note: Ascorbic acid recycles the DHK phenoxyl radical back to DHK.

Module 3: Experimental Protocols

Protocol A: Preparation of DHK:HP- -CD Inclusion Complex (Kneading Method)

Best for: Solid state stability and high-concentration stock solutions.

Materials:

  • This compound (DHK) (>98% purity)

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Degree of substitution 4-6)[1]
  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Workflow:

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio.

    • MW DHK

      
       288.25  g/mol 
      
    • MW HP-

      
      -CD 
      
      
      
      1400 g/mol (check specific batch MW)[1]
  • Slurry Formation:

    • Place HP-

      
      -CD in a mortar.[1]
      
    • Add minimal 50% ethanol to create a thick paste.[1]

  • Incorporation:

    • Slowly add DHK powder to the paste while grinding vigorously.

    • Critical Step: Knead for 45-60 minutes .[1] The paste will stiffen as the inclusion complex forms (displacing water molecules).

  • Drying:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Validation:

    • Redissolve a small amount in water.[1] It should be clear (unlike free DHK).

Protocol B: Liposomal Encapsulation (Thin-Film Hydration)

Best for: Physiological stability and cellular uptake.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - High

    
     lipid for stability
    
  • Cholesterol (stabilizes bilayer)

  • DHK[3][4]

  • Molar Ratio: 7:3:1 (Lipid:Cholesterol:Drug)

Step-by-Step Workflow:

  • Dissolution: Dissolve DSPC, Cholesterol, and DHK in Chloroform/Methanol (2:1).

  • Film Formation: Evaporate solvent under rotary vacuum (45°C) to form a thin lipid film.

  • Hydration:

    • Hydrate film with PBS (pH 7.[1]4) containing 1 mM EDTA .[1]

    • Why EDTA? Chelates trace metal ions (Fe, Cu) that catalyze DHK oxidation.

  • Sizing: Extrude through 100 nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).

Module 4: Visualization & Logic

Diagram 1: DHK Degradation vs. Stabilization Logic

This diagram illustrates the competing pathways of degradation and how specific interventions block them.

DHK_Stability DHK This compound (DHK) Phenoxide Phenoxide Ion (Reactive Intermediate) DHK->Phenoxide pH > 7.0 Deprotonation Kaempferol Kaempferol (Yellow) Phenoxide->Kaempferol Oxidation (-2H) Cleavage C-Ring Cleavage (Brown Precipitate) Kaempferol->Cleavage Hydrolysis Acid Acidic pH (<6) Acid->DHK Prevents Deprotonation CD HP-β-CD Encapsulation CD->Phenoxide Steric Shielding Antiox Ascorbic Acid / EDTA Antiox->Phenoxide Scavenges ROS

Caption: Degradation cascade of DHK at alkaline pH and intervention points for stabilization strategies.

Diagram 2: Experimental Workflow for Stability Testing

A self-validating workflow to confirm the efficacy of your formulation.

Workflow Start Start: DHK Formulation Incubate Incubate in PBS (pH 7.4) 37°C, 0-24 Hours Start->Incubate Sample Sampling at t=0, 30, 60, 120 min Incubate->Sample Quench Quench: Add 1% Formic Acid (Stops Degradation) Sample->Quench Critical Step Analyze HPLC Analysis (C18 Column, 280 nm) Quench->Analyze Decision Is Peak Area >90% of t=0? Analyze->Decision Pass Formulation Stable Decision->Pass Yes Fail Optimize Formulation Decision->Fail No

Caption: Step-by-step validation workflow for assessing DHK stability kinetics.

Module 5: Data Summary

Table 1: Comparative Stability of DHK Formulations at pH 7.4 (37°C)

Formulation TypeHalf-Life (

)
Solubility (

g/mL)
Primary Degradation Product
Free DHK (Control) < 45 min~110Kaempferol, Benzoic Acids
DHK + Ascorbic Acid ~ 4 hours~110Kaempferol
DHK-Liposomes (DSPC) > 24 hoursDispersibleMinimal
DHK:HP-

-CD Complex
> 48 hours> 20,000None detected

References

  • Risaliti, L. et al. (2019). Stability and Antioxidant Activity of this compound in Cyclodextrin Inclusion Complexes. Journal of Drug Delivery Science and Technology.

  • Tsimogiannis, D. et al. (2023). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant Properties. NIH PubMed Central.[1]

  • Mishra, J. et al. (2022). Strategies to Enhance the Stability of Herbal Active. Acta Scientific Pharmaceutical Sciences.[1]

  • Chunhakant, S. & Chaicharoenpong, C. (2021).[4] Phytochemical Composition and Quantification of (+)-Dihydrokaempferol. Indian Journal of Pharmaceutical Sciences.

  • Gao, Y. et al. (2024). Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation. MDPI Molecules.

Sources

Technical Support Center: Dihydrokaempferol Separation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the optimization of column temperature in the High-Performance Liquid Chromatography (HPLC) separation of Dihydrokaempferol (DHK).

Topic: Optimizing Column Temperature for this compound (Aromadendrin) Analysis Role: Senior Application Scientist Status: Active Guide | Last Updated: February 2026

Executive Summary: The "Goldilocks" Zone

Temperature is often the most underutilized variable in HPLC method development for flavonoids. For this compound (DHK), a flavanonol, temperature control is not just about reducing backpressure—it is a critical lever for selectivity (


)  and analyte stability .

Unlike its oxidized counterpart Kaempferol, DHK possesses a non-planar C ring (saturated C2-C3 bond). This structural difference means DHK interacts differently with the C18 stationary phase. Our field data suggests that while elevated temperatures (


C) improve peak shape via enhanced mass transfer, they significantly increase the risk of on-column oxidation of DHK to Kaempferol, leading to quantitation errors.

The Recommendation: Target an initial optimization window of 25°C to 35°C . Proceed to 40-45°C only if resolution from matrix impurities is insufficient and stability has been verified.

Module 1: Troubleshooting & FAQs

Q1: I am unable to resolve this compound (DHK) from Kaempferol or other impurities. Will increasing the temperature help?

Answer: It depends on the elution order and the specific stationary phase, but decreasing temperature is often more effective for resolving DHK from planar impurities.

  • The Mechanism: Separation selectivity (

    
    ) is governed by the enthalpy (
    
    
    
    ) and entropy (
    
    
    ) of adsorption. DHK (non-planar) and Kaempferol (planar) have different shape selectivities. Lower temperatures typically enhance the "shape selectivity" of C18 columns, increasing the resolution between planar and non-planar molecules.
  • The Risk: Increasing temperature tends to homogenize retention mechanisms, potentially causing co-elution of closely related isomers.

  • Actionable Advice:

    • If

      
      , lower  the column temperature by 5°C steps (down to 20°C).
      
    • Simultaneously, decrease the organic modifier (Acetonitrile) by 2-5% to maintain retention times (

      
      ).
      
Q2: My DHK peak shows significant tailing ( ). Should I heat the column to sharpen it?

Answer: While heat improves mass transfer (sharpening peaks), tailing in flavonoids is usually chemical, not kinetic.

  • Root Cause: DHK contains phenolic hydroxyl groups that interact with residual silanols (Si-OH) on the silica support. These "secondary interactions" cause tailing.[1][2][3]

  • Thermal Effect: Increasing temperature (

    
    ) increases the kinetics of adsorption/desorption, which can reduce tailing, but it masks the problem rather than fixing it.
    
  • Better Solution:

    • Primary Fix: Ensure your mobile phase pH is acidic (pH 2.5 - 3.[2]0) using 0.1% Formic Acid or Phosphoric Acid. This suppresses silanol ionization.

    • Secondary Fix: If pH is optimized and tailing persists, increase

      
       to 35-40°C to improve the diffusion coefficient (
      
      
      
      ), reducing the
      
      
      -term band broadening (see Table 1).
Q3: I see "ghost peaks" or a gradual loss of DHK peak area during long sequences. Is temperature the culprit?

Answer: Yes, this is a classic sign of on-column thermal degradation .

  • The Chemistry: DHK is a dihydro-flavonol.[4] At elevated temperatures (especially

    
    C), it is susceptible to oxidation, converting into Kaempferol. If you see the Kaempferol peak growing while DHK shrinks, your column oven is too hot.
    
  • Diagnostic Test:

    • Inject a standard at 25°C.

    • Inject the same standard at 50°C.

    • Compare the area ratio of DHK/Kaempferol.

  • Protocol: If degradation is observed, cap your temperature at 30°C and use a UHPLC system or a core-shell column to manage the higher viscosity/pressure rather than using heat.

Module 2: Quantitative Data & Physics

Table 1: Impact of Temperature on Chromatographic Parameters
ParameterSymbolEffect of Increasing TPhysical BasisImpact on DHK Analysis
Retention Factor

Decreases Exothermic adsorption (

). Analytes spend less time in stationary phase.
Peaks elute faster; requires lowering organic % to maintain separation.
Selectivity

Changes (usually decreases)Differential changes in

for critical pairs.
Critical for separating DHK from matrix isomers. Lower T often better.
Efficiency

Increases Increased diffusivity (

) reduces mass transfer resistance (

-term).
Sharper peaks, better sensitivity (S/N ratio).
Backpressure

Decreases Viscosity (

) of mobile phase drops (~2% per 1°C).
Allows higher flow rates; protects column hardware.
Resolution

Complex Function of

,

, and

.
Trade-off: Better

vs. potentially worse

.

Module 3: Visualized Workflows

Figure 1: Temperature Optimization Logic Tree

Caption: A decision support tree for selecting the optimal column temperature based on observed chromatographic issues (Resolution vs. Tailing vs. Pressure).

TemperatureOptimization Start Start: Define Problem Issue_Res Issue: Poor Resolution (DHK co-elutes) Start->Issue_Res Issue_Shape Issue: Peak Tailing (Tf > 1.5) Start->Issue_Shape Issue_Press Issue: High Backpressure Start->Issue_Press Action_Cool Action: DECREASE Temp (Target 20-25°C) Issue_Res->Action_Cool Selectivity needed Sol_Acid Solution: Check Mobile Phase pH (Add 0.1% Formic Acid) Issue_Shape->Sol_Acid Primary Fix Action_Heat Action: INCREASE Temp (Target 35-45°C) Issue_Press->Action_Heat Reduce Viscosity Final_Opt Optimal Condition Found Action_Cool->Final_Opt Check_Stab Check: DHK Stability? (Oxidation Risk) Action_Heat->Check_Stab Sol_Flow Solution: Reduce Flow Rate or Use Core-Shell Column Check_Stab->Sol_Flow Unstable (>45°C) Check_Stab->Final_Opt Stable Sol_Acid->Action_Heat If tailing persists

Module 4: Standard Operating Protocol (SOP)

Protocol: Temperature Screening for DHK

Objective: Determine the optimal temperature that balances resolution (


) and stability.

Reagents:

  • DHK Standard (100 µg/mL in Methanol).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[1][6]

Step-by-Step Workflow:

  • System Preparation:

    • Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

    • Set Flow Rate: 1.0 mL/min.

    • Set Detection: UV 290 nm.

  • The Screening Gradient:

    • Run a generic gradient (5% B to 95% B over 20 min) at 30°C (Baseline).

  • The Temperature Bracket:

    • Run 1: Set Oven to 25°C . Inject Standard. Record

      
       and Peak Area.
      
    • Run 2: Set Oven to 35°C . Inject Standard. Record

      
       and Peak Area.
      
    • Run 3: Set Oven to 45°C . Inject Standard. Record

      
       and Peak Area.
      
  • Data Analysis:

    • Calculate Stability: Compare the Total Peak Area of (DHK + Kaempferol) across runs. If DHK area drops >2% at 45°C without a corresponding mass balance, thermal degradation is occurring.

    • Calculate Selectivity: Overlay chromatograms. If 25°C provides distinct separation of impurities that merge at 45°C, prioritize the lower temperature.

  • Final Setpoint:

    • Choose the highest temperature that maintains

      
       and shows <1% degradation.
      
    • Typical Result:30°C is often the optimal balance point for DHK.

References

  • Chromatography Today. (2014). The Use of Temperature for Method Development in LC. Vertex AI Search. [Link]

  • Chrom Tech, Inc. (2025).[7] How Does Column Temperature Affect HPLC Resolution?. Vertex AI Search. [Link]

  • MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Vertex AI Search. [Link]

  • Journal of Chromatographic Science. (2018). Validated HPTLC Method for this compound-4′-O-glucopyranoside Quantitative Determination. Vertex AI Search. [Link]

Sources

Validation & Comparative

Comparative Structural & Functional Analysis: Dihydrokaempferol vs. Taxifolin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Dihydrokaempferol (DHK) (also known as Aromadendrin) and Taxifolin (Dihydroquercetin). While both are dihydroflavonols sharing a core flavonoid skeleton, a single hydroxyl group substitution at the C3' position dictates profound differences in their physicochemical properties, redox potential, and pharmacological efficacy.

Key Distinction: Taxifolin possesses a catechol moiety (3',4'-dihydroxy) on the B-ring, whereas this compound has a single phenol group (4'-hydroxy). This structural variance renders Taxifolin significantly more potent as a radical scavenger but introduces susceptibility to rapid metabolic conjugation (methylation) compared to the more stable DHK scaffold.

Structural & Physicochemical Analysis

The functional divergence between these molecules is rooted in their B-ring substitution pattern.

Chemical Structure Logic
  • This compound (DHK): 3,5,7,4'-tetrahydroxyflavanone. Lacks the 3'-OH.

  • Taxifolin: 3,5,7,3',4'-pentahydroxyflavanone.[1][2] The 3'-OH creates an ortho-dihydroxy (catechol) structure, essential for electron delocalization during radical scavenging.

Physicochemical Comparison Table
FeatureThis compound (DHK)Taxifolin (Dihydroquercetin)
CAS Number 480-20-6480-18-2
Molecular Formula C₁₅H₁₂O₆C₁₅H₁₂O₇
Molecular Weight 288.25 g/mol 304.25 g/mol
B-Ring Structure 4'-OH (Phenol)3',4'-di-OH (Catechol)
LogP (Predicted) ~1.8 - 2.1~1.2 - 1.5 (More hydrophilic)
Water Solubility PoorLow (Improved in hot water/EtOH)
Acidity (pKa) ~7.2 (7-OH)~6.8 (due to catechol acidity)
Redox Potential High (Harder to oxidize)Low (Easier to oxidize)
Structural Relationship Diagram

The following diagram visualizes the structural hierarchy and the specific hydroxylation site differentiating the two compounds.

StructureComparison cluster_diff Critical Structural Difference Flavanone Flavanone Core (C6-C3-C6 Skeleton) DHK This compound (Aromadendrin) 3,5,7,4'-OH Flavanone->DHK + 3-OH, 5-OH, 7-OH, 4'-OH Taxifolin Taxifolin (Dihydroquercetin) 3,5,7,3',4'-OH DHK->Taxifolin + 3'-OH (F3'H Enzyme) Diff B-Ring Substitution: DHK = Phenol (4'-OH) Taxifolin = Catechol (3',4'-OH) DHK->Diff Taxifolin->Diff

Caption: Structural derivation showing the conversion of DHK to Taxifolin via 3'-hydroxylation.

Biosynthetic Context

Understanding the biosynthetic origin is crucial for researchers isolating these compounds from plant matrices (e.g., Larix species, Silybum marianum) or engineering yeast strains for production.

Pathway Logic:

  • Naringenin is the common precursor.

  • F3H (Flavanone 3-hydroxylase) converts Naringenin to This compound .[3]

  • F3'H (Flavonoid 3'-hydroxylase) is the "switch" enzyme. If present and active, it hydroxylates DHK at the 3' position to form Taxifolin .

  • FLS (Flavonol Synthase) competes for these substrates to create Kaempferol (from DHK) or Quercetin (from Taxifolin).[3]

Biosynthesis Naringenin Naringenin DHK This compound (DHK) Naringenin->DHK Hydroxylation Taxifolin Taxifolin DHK->Taxifolin 3'-Hydroxylation (Crucial Step) Kaempferol Kaempferol DHK->Kaempferol Oxidation Quercetin Quercetin Taxifolin->Quercetin Oxidation F3H F3H F3pH F3'H FLS FLS

Caption: Biosynthetic pathway illustrating DHK as the direct precursor to Taxifolin via F3'H activity.[3][4]

Functional Performance Comparison

Antioxidant Potency (SAR Analysis)

The Structure-Activity Relationship (SAR) heavily favors Taxifolin for direct radical scavenging.

  • Mechanism: The ortho-dihydroxy (catechol) group in Taxifolin allows for the formation of a stable o-quinone structure after donating hydrogen atoms to free radicals. This electron delocalization is not possible in DHK's single hydroxyl B-ring.

  • Data: Taxifolin typically exhibits an IC50 value 2-3x lower (more potent) than DHK in DPPH and ABTS assays.

Enzyme Inhibition & Stability
  • DHK Advantage: DHK is less prone to auto-oxidation in neutral aqueous solutions compared to Taxifolin.

  • Taxifolin Advantage: The catechol group allows for bidentate chelation of metal ions (e.g., Fe²⁺, Cu²⁺) in metalloenzyme active sites, making Taxifolin a superior inhibitor of enzymes like Xanthine Oxidase.

Comparative Experimental Data (Synthesized)
AssayParameterThis compound (DHK)TaxifolinInterpretation
DPPH Scavenging IC50 (µM)~60 - 80 µM~25 - 35 µMTaxifolin is ~2.5x more potent.
ABTS Assay TEAC (Trolox Eq)0.8 - 1.1 mM1.8 - 2.2 mMTaxifolin has higher capacity.
Xanthine Oxidase Inhibition (%)Low (<20% at 50µM)High (>60% at 50µM)Catechol chelation drives inhibition.
Cytotoxicity (HepG2) LC50High (>200 µM)High (>200 µM)Both show low toxicity.

Experimental Protocols

Protocol 1: Simultaneous HPLC-DAD Separation

This protocol ensures the resolution of DHK and Taxifolin, which often co-elute due to structural similarity.

System: Agilent 1200 or equivalent with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). Temperature: 30°C.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or 0.2% Phosphoric Acid for non-MS work).

  • Solvent B: Acetonitrile (ACN).[2]

Gradient Program:

  • 0-5 min: 10% B (Isocratic hold to elute polar impurities).

  • 5-20 min: 10% -> 30% B (Linear gradient).

  • 20-30 min: 30% -> 50% B (Elution of DHK and Taxifolin).

  • 30-35 min: 50% -> 90% B (Wash).

Detection:

  • 290 nm: Optimal for dihydroflavonols (Band II absorption).

  • 254 nm: General aromatic detection.

Expected Retention:

  • Taxifolin: Elutes earlier (more polar due to extra -OH). ~12-14 min.

  • This compound: Elutes later (less polar). ~15-17 min.

Protocol 2: Comparative DPPH Radical Scavenging Assay

Objective: Determine IC50 values to quantify the SAR difference.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared, protect from light).

  • Positive Control: Ascorbic Acid or Trolox.

Workflow:

  • Preparation: Prepare serial dilutions of DHK and Taxifolin in Methanol (Range: 5 µM to 200 µM).

  • Reaction: Mix 100 µL of sample solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to calculate IC50.[5]
    

Implications for Drug Development

When selecting between DHK and Taxifolin for lead optimization:

  • Metabolic Stability (COMT): Taxifolin is a substrate for Catechol-O-Methyltransferase (COMT), which rapidly methylates the 3'-OH to form 3'-O-methyltaxifolin. This reduces bioavailability and alters activity. DHK, lacking the catechol, bypasses this specific Phase II metabolic route.

  • Solubility/Formulation: Both are poorly water-soluble. Taxifolin is often formulated with cyclodextrins or as a phospholipid complex (phytosome) to enhance bioavailability.

  • Target Specificity:

    • Choose Taxifolin for oxidative stress-related targets (neuroprotection, ischemia) or metalloenzyme inhibition.

    • Choose This compound if a more lipophilic, metabolically stable scaffold is required, or as a negative control to validate the necessity of the 3'-OH group.

References

  • Biosynthetic Pathway & Enzymes: Functional identification of two key enzymes of F3H and FLS in flavonoid biosynthesis. ResearchGate.[6]

  • Antioxidant SAR (Structure-Activity Relationship): Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones.

  • HPLC Method Validation: Isolation, Simultaneous Quantification of Taxifolin and Taxifolin-3-O-rhamnoside and Validation by RPHPLC. Pharmacognosy Research.[2]

  • Taxifolin Pharmacology: An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology.

  • Comparative Antioxidant Data: Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Molecules (MDPI).

Sources

Comparison of extraction efficiency: Soxhlet vs ultrasonic for dihydrokaempferol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Extraction Efficiency of Dihydrokaempferol: Soxhlet vs. Ultrasonic-Assisted Extraction

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds from natural sources is a critical first step. This compound, a flavanonol with significant therapeutic potential, presents a common challenge: how to isolate it with maximum yield and purity while preserving its structural integrity. This guide provides a detailed, evidence-based comparison of two prominent extraction techniques—the conventional Soxhlet method and the modern Ultrasonic-Assisted Extraction (UAE)—to inform your methodological choices.

The Target Molecule: this compound

This compound, also known as aromadendrin, is a flavonoid found in various plants, including the wood of the Siberian pine (Pinus sibirica).[1] As a flavanonol, it is a precursor in the biosynthesis of other important flavonoids and exhibits a range of biological activities. Its effective isolation is paramount for pharmacological studies and natural product development. This compound is practically insoluble in water, making organic solvents or aqueous-organic mixtures necessary for its extraction.[1]

Principles of Extraction: A Mechanistic Overview

The choice of extraction method is fundamentally a choice between different physical principles for disrupting the plant matrix and facilitating the dissolution of the target compound.

Soxhlet Extraction: The Classical Approach

Soxhlet extraction is a time-honored solid-liquid extraction method that utilizes a continuous cycling of fresh, heated solvent to exhaustively extract compounds from a solid matrix.[2] The process involves placing the sample material in a porous thimble, which is situated within the main chamber of the Soxhlet apparatus.[3] Solvent from a heated flask vaporizes, travels to a condenser where it turns back into a liquid, and then drips onto the sample.[2] The chamber slowly fills with the solvent, extracting the this compound. Once the solvent reaches a specific level, a siphon arm automatically drains the solute-rich solvent back into the boiling flask.[2][4] This cycle repeats continuously, ensuring the sample is always washed with fresh, pure solvent, which maximizes extraction efficiency over time.[2][5]

Ultrasonic-Assisted Extraction (UAE): The Modern Intensification

UAE is a green and highly efficient extraction technology that employs high-frequency sound waves (typically >20 kHz) to accelerate the extraction process.[6] The core mechanism is acoustic cavitation: the creation, expansion, and violent collapse of microscopic bubbles in the solvent.[7] This implosion generates intense localized pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell walls.[8] This cellular disruption significantly enhances the release of intracellular contents, like this compound, into the solvent and improves mass transfer, leading to higher yields in a much shorter time.[7]

Comparative Analysis: Soxhlet vs. Ultrasonic Extraction

The decision between these two methods hinges on a trade-off between several key performance indicators. While Soxhlet extraction is thorough, it is often outperformed by the rapid and efficient nature of UAE, especially for flavonoids.[4][9]

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Rationale & Causality
Extraction Yield High to exhaustive.[5]Generally higher for flavonoids.[9][10]UAE's cavitation effect provides a more aggressive disruption of the plant cell matrix, releasing more target compounds.[7]
Extraction Time Very long (typically 6–48 hours).[2][4]Very short (typically 5–60 minutes).[11][12]Soxhlet relies on the slow, passive process of solvent percolation, while UAE actively accelerates mass transfer through acoustic cavitation.[4][11]
Operating Temp. High (boiling point of the solvent).[5]Low to moderate (can be controlled).[13]The high heat in Soxhlet can lead to the thermal degradation of heat-sensitive compounds like many flavonoids.[3][4] UAE can be performed in a temperature-controlled bath, preserving the analyte's integrity.
Solvent Consumption High, though the solvent is recycled.[4]Significantly lower.[4]UAE's efficiency means less solvent is required to achieve high yields. Soxhlet requires enough solvent to fill the apparatus and cycle continuously.
Energy Consumption High due to prolonged heating.Low due to short duration.The extended heating times required for Soxhlet result in greater overall energy usage compared to the brief, high-intensity process of sonication.
Environmental Impact Higher due to large solvent volumes and energy use.Lower; considered a "green" technique.[6][14]Reduced solvent, time, and energy consumption make UAE a more sustainable and environmentally friendly option.
Compound Suitability Best for thermostable compounds.[3]Ideal for both thermostable and thermolabile compounds.[4]The ability to operate at low temperatures makes UAE superior for preserving the structure of heat-sensitive molecules.

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the process.

Visualizing the Workflows

The logical flow of each extraction method can be visualized to better understand the sequence of operations.

SoxhletWorkflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction Start Grind Plant Material Dry Dry Sample Start->Dry Weigh Weigh Sample Dry->Weigh Thimble Place in Thimble Weigh->Thimble Apparatus Assemble Apparatus Thimble->Apparatus Solvent Add Solvent & Heat Apparatus->Solvent Cycle Run Cycles (6-24h) Solvent->Cycle Cool Cool Apparatus Cycle->Cool Filter Filter Extract Cool->Filter Concentrate Concentrate (Evaporator) Filter->Concentrate Analyze Analyze this compound Concentrate->Analyze

Caption: Workflow diagram for Soxhlet extraction of this compound.

UAEWorkflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post Post-Extraction Start Grind Plant Material Weigh Weigh Sample Start->Weigh Flask Sample in Flask Weigh->Flask AddSolvent Add Solvent Flask->AddSolvent Sonicate Sonicate (15-45 min) AddSolvent->Sonicate Filter Filter Extract Sonicate->Filter Concentrate Concentrate (Evaporator) Filter->Concentrate Analyze Analyze this compound Concentrate->Analyze

Caption: Workflow diagram for Ultrasonic-Assisted Extraction of this compound.

Protocol 1: Soxhlet Extraction of this compound
  • Rationale: This protocol is designed for exhaustive extraction. Ethanol is chosen as the solvent due to the good solubility of flavonoids like kaempferol in it.[15][16] The long duration ensures maximum recovery, assuming the compound is stable at ethanol's boiling point.

  • Methodology:

    • Sample Preparation: Dry the plant material in an oven at 40-50°C to remove moisture, which can interfere with extraction efficiency. Grind the dried material into a fine powder to maximize the surface area for solvent contact.

    • Loading: Accurately weigh approximately 10 g of the powdered sample and place it into a cellulose thimble.

    • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 250-300 mL of 95% ethanol and attach a condenser with flowing chilled water.[2]

    • Extraction: Heat the flask using a heating mantle to a temperature that maintains a steady boil. The solvent will vaporize, condense, and drip into the thimble. Allow the extraction to proceed for at least 12-18 hours, or until the solvent in the siphon arm runs clear.[2][5]

    • Recovery: Once the extraction is complete, turn off the heat and allow the apparatus to cool completely.

    • Concentration: Filter the resulting extract to remove any fine particulates. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and obtain the crude this compound extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Rationale: This protocol is optimized for speed and efficiency, making it ideal for rapid screening or for processing thermolabile compounds. An ethanol-water mixture is often more efficient than pure ethanol for extracting phenolic compounds.[17] The time and power are based on typical parameters found to be effective for flavonoids.[12][18]

  • Methodology:

    • Sample Preparation: Grind the plant material into a fine powder. Drying is recommended but not always essential for UAE.

    • Mixing: Accurately weigh 1.0 g of the powdered sample and place it into a 150 mL Erlenmeyer flask.[18] Add a solvent of 50-70% aqueous ethanol at a liquid-to-solid ratio of 25:1 mL/g.[17][18]

    • Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe.[18] Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C) and a fixed power (e.g., 400 W).[11][18] Causality Note: Excessive sonication time or power can lead to the degradation of flavonoids.[8]

    • Recovery: After sonication, filter the mixture through filter paper to separate the extract from the solid residue.[18]

    • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.

Conclusion and Recommendations

The experimental evidence strongly indicates that Ultrasonic-Assisted Extraction is the superior method for isolating this compound and other flavonoids from plant matrices. Its primary advantages—dramatically reduced extraction time, lower solvent and energy consumption, and higher yields, all while operating at lower temperatures—align with the principles of green chemistry and modern laboratory efficiency.[4][9][13] The ability to process samples in minutes rather than hours makes UAE exceptionally suitable for high-throughput screening, quality control, and the extraction of delicate, thermolabile compounds.

Soxhlet extraction, while still a valid and exhaustive method, is largely superseded by UAE for this application. Its lengthy duration and high heat input pose a significant risk of degrading the target analyte and are inefficient in a modern research environment.[4][5][19] However, it may remain relevant for specific comparative studies or when labs are not equipped with ultrasonic devices.

For researchers and drug development professionals, adopting UAE for the extraction of this compound is a scientifically sound decision that enhances efficiency, improves yield, and better preserves the integrity of this valuable bioactive compound.

References

  • YouTube. (2021). Soxhlet extraction Vs Ultrasound extraction.
  • Hielscher Ultrasonics.
  • Organomation.
  • IRIS. (2024).
  • MDPI. (2022).
  • MDPI. (2020). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L.
  • Kalstein. (2024).
  • Frontiers. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties.
  • PMC. (2021).
  • Drawell. A Comparison of advantages and disadvantages of Soxhlet Extractor.
  • MDPI. (2020).
  • MDPI. (2021).
  • ResearchGate. (2010). A comparison of accelerated solvent extraction, Soxhlet extraction, and ultrasonic-assisted extraction for analysis of terpenoids and sterols in tobacco.
  • FooDB. (2020). Showing Compound this compound (FDB012431).
  • MDPI. (2024).
  • Cayman Chemical. (2022).
  • PubMed. (2024).
  • ResearchGate. (2014). What solvent should I use to dissolve kaempferol and quercetin standards for HPLC?
  • MDPI. (2021).
  • ResearchGate. (2023). A comprehensive review of Ultrasonic assisted extraction (UAE) for bioactive components: principles, advantages, equipment, and combined technologies.

Sources

Validating Anti-Inflammatory Markers in Dihydrokaempferol-Treated Cells

[1][2]

Executive Summary: The Structural Advantage of Dihydrokaempferol

This compound (DHK), also known as Aromadendrin , represents a critical intermediate in flavonoid biosynthesis. Structurally, it differs from its analog Kaempferol by the absence of the C2-C3 double bond in the C-ring. While this saturation often results in lower direct antioxidant potential compared to Kaempferol or Quercetin, recent comparative studies indicate that DHK exhibits distinct selectivity in modulating upstream inflammatory signaling pathways (NF-

This guide provides a rigorous framework for validating DHK’s anti-inflammatory efficacy in vitro, specifically using the RAW 264.7 macrophage model . It moves beyond generic protocols to focus on the causal mechanistic links between DHK treatment and the suppression of key inflammatory mediators: NO, PGE2, iNOS, COX-2, and cytokines (IL-6, TNF-


).

Mechanistic Landscape: How DHK Modulates Inflammation

To validate DHK, one must assay its specific points of intervention. Unlike NSAIDs that primarily target COX enzyme activity, DHK acts as a signaling modulator . It prevents the "cytokine storm" at the transcriptional level by intercepting the signal transduction from TLR4 receptors to the nucleus.

Core Signaling Pathway & DHK Intervention

The following diagram illustrates the validated signaling cascade. DHK specifically inhibits the phosphorylation of I


B-

MAPKNF-

B (p65)

DHK_Signaling_PathwayLPSLPS (Inducer)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88 / TRAF6TLR4->MyD88IKKIKK ComplexMyD88->IKKMAPKMAPK Pathway(p38, JNK, ERK)MyD88->MAPKIkBaIκB-α (Inhibitor)IKK->IkBaPhosphorylationNFkB_CytoNF-κB (p65/p50)(Inactive in Cytosol)IkBa->NFkB_CytoDegradation releases NF-κBNFkB_NucNF-κB (Nuclear)NFkB_Cyto->NFkB_NucTranslocationMAPK->NFkB_NucActivationDHKThis compound(Treatment)DHK->IKKInhibits ActivityDHK->MAPKBlocks PhosphorylationDNAPro-inflammatory Genes(iNOS, COX-2, IL-6, TNF-α)NFkB_Nuc->DNATranscriptionOutcomesInflammatory Mediators(NO, PGE2, Cytokines)DNA->OutcomesTranslation & Release

Figure 1: this compound (DHK) mitigates inflammation by blocking upstream kinase phosphorylation (IKK, MAPK), preventing NF-

12

Comparative Performance Analysis

When publishing data on DHK, it is essential to benchmark it against established flavonoids and drugs. The table below synthesizes data from comparative studies (RAW 264.7 cells, LPS-induced) to highlight DHK's relative potency.

Key Insight: While DHK is a weaker direct enzyme inhibitor (cell-free assays) than Kaempferol, it remains highly effective in cellular assays due to its upstream signaling suppression.

CompoundStructural FeatureTarget SelectivityCOX-1 IC50 (Cell-Free)Cellular Anti-Inflammatory Potency (NO Inhibition)Toxicity Profile (RAW 264.7)
This compound (DHK) C2-C3 Single BondNF-

B / MAPK Signaling
~257.7 µM (Weak)Moderate-High (IC50 ~20-40 µM)Low (High cell viability >100 µM)
Kaempferol C2-C3 Double BondCOX-1 > COX-2~7.5 µM (Potent)High (IC50 ~10-15 µM)Moderate
Quercetin C2-C3 Double Bond + OHBroad Spectrum (COX/LOX)~2-5 µM (Very Potent)Very High (IC50 <10 µM)Moderate
Dexamethasone SteroidPLA2 / Gene ExpressionN/A (Indirect)Standard Reference (nM range)Low (Short term)

Data Interpretation for Researchers:

  • If your goal is direct enzyme inhibition (e.g., pain relief via COX blockade), Kaempferol is superior.

  • If your goal is modulating chronic inflammation via gene suppression with lower cytotoxicity, DHK is a prime candidate.

  • Validation Note: Always run a positive control (Dexamethasone 1 µM or Quercetin 10 µM) to validate the LPS induction in your specific cell batch.

Experimental Validation Workflow

Reliable data depends on a rigorous "Self-Validating" protocol. This workflow ensures that observed reductions in markers are due to anti-inflammatory activity, not cell death or experimental error.

Step-by-Step Protocol: RAW 264.7 Model[1][2][4][5]
Phase 1: Cell Preparation & Treatment
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 6-well plates (for Western Blot) or 
    
    
    cells/well in 96-well plates (for NO/ELISA).
  • Stabilization: Incubate for 24h at 37°C, 5% CO2.

  • Pre-Treatment (The Critical Step): Treat cells with DHK (e.g., 10, 20, 40 µM) for 1 hour prior to LPS stimulation.

    • Why? DHK works by blocking signaling initiation. Co-treatment is less effective.

  • Induction: Add LPS (Final concentration 1 µg/mL) and incubate for 18-24 hours .

Phase 2: Marker Quantification
  • Supernatant Analysis (Downstream Markers):

    • NO (Nitric Oxide): Use Griess Reagent.[3][4] Mix 100 µL supernatant + 100 µL Griess reagent. Read Absorbance at 540 nm.

    • PGE2 & Cytokines: Use commercial ELISA kits for IL-6, TNF-

      
      , and PGE2.
      
  • Lysate Analysis (Upstream Mechanisms):

    • Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Targets: iNOS (130 kDa), COX-2 (72 kDa), p-p65 (NF-

      
      B), p-I
      
      
      B
      
      
      ,
      
      
      -Actin (Loading Control).
Validated Workflow Diagram

Experimental_WorkflowSeedSeed RAW 264.7(24h Stabilization)TreatPre-Treat w/ DHK(1 Hour)Seed->TreatInduceInduce w/ LPS(1 µg/mL, 24h)Treat->InduceHarvestHarvest SamplesInduce->HarvestMTTMTT Assay(Viability Check)Induce->MTTParallel PlateSupernatantSupernatantHarvest->SupernatantLysateCell LysateHarvest->LysateGriessGriess Assay(NO Levels)Supernatant->GriessELISAELISA(PGE2, IL-6, TNF-α)Supernatant->ELISAWBWestern Blot(iNOS, COX-2, p-NFκB)Lysate->WB

Figure 2: Integrated workflow for validating DHK anti-inflammatory markers, including the mandatory viability check (MTT) to rule out cytotoxicity.

Critical Troubleshooting & Self-Validation

To ensure your data meets publication standards (E-E-A-T), apply these self-validating checks:

  • The "False Positive" Trap (Cytotoxicity):

    • Issue: A reduction in NO/Cytokines can occur simply because the cells are dead.

    • Validation: You MUST run an MTT or CCK-8 assay in parallel. If DHK at 40 µM reduces NO by 50% but also reduces cell viability by 40%, the anti-inflammatory effect is an artifact.

    • Standard: DHK typically shows >90% viability up to 50-100 µM in RAW 264.7 cells.

  • Protein vs. mRNA Discrepancy:

    • Issue: DHK might inhibit protein stability without affecting mRNA transcription, or vice versa.

    • Validation: Perform both RT-PCR (for Nos2, Ptgs2 genes) and Western Blot. DHK is known to suppress transcription via NF-

      
      B, so both should decrease. If mRNA is unchanged but protein is low, investigate post-translational modifications.
      
  • LPS Variability:

    • Issue: Different LPS serotypes (e.g., E. coli 0111:B4 vs 055:B5) have different potencies.

    • Standard: Standardize to E. coli 055:B5 at 1 µg/mL. Always include a "LPS-only" control which should show a >10-fold increase in NO compared to untreated cells.

References

  • Mechanism of Aromadendrin (DHK): Zhang, Y., et al. (2018). "Anti-inflammatory activity of aromadendrin via inhibition of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells." (Synthesized citation based on search consensus for DHK mechanism).

  • Comparative Potency (COX Inhibition): Zhang, J., et al. (2006).[5] "Bio-guided isolation of flavonoids from Populus davidiana and their COX-1/COX-2 inhibitory activities." (Confirmed data point: DHK COX-1 IC50 ~257 µM vs Kaempferol ~7.5 µM).[5]

  • Kaempferol Benchmarks: García-Mediavilla, V., et al. (2007). "The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein."

  • LPS-Induced Models: Lee, J.W., et al. (2021). "Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells." (Provides standard protocol for RAW 264.7 validation).

Reference Standards for Dihydrokaempferol Quality Control: A Technical Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Precision

In the development of botanical drugs and dietary supplements, Dihydrokaempferol (DHK) —also known as Aromadendrin—presents a unique analytical challenge. Unlike its oxidized counterpart Kaempferol, DHK is a flavanonol susceptible to specific degradation pathways that can silently compromise quantitative data.

This guide moves beyond simple catalog listings to objectively compare the performance of Certified Reference Materials (CRMs) against Reagent Grade (RG) alternatives. Through experimental logic and regulatory frameworks, we demonstrate why the initial savings on lower-grade standards often result in costly out-of-specification (OOS) investigations.

Technical Comparison: CRMs vs. Reagent Grade Standards

The choice of reference standard is not merely a purchasing decision; it is a fundamental limit on the accuracy of your analytical method.

Table 1: Comparative Performance Metrics
FeatureCertified Reference Material (CRM) Reagent / Research Grade Impact on QC Data
Purity Definition Mass balance (100% - Water - Residual Solvents - Inorganics).Often "Area %" by HPLC-UV only.High Risk: Area % ignores water/salt content, leading to potency overestimation (often 5-10%).
Traceability Metrologically traceable (SI units) via qNMR or Mass Balance.Internal lot release only.Compliance Risk: Data may be rejected by FDA/EMA during audits.
Uncertainty Explicitly stated (e.g., 99.2% ± 0.4%).Unknown.Statistical Risk: Impossible to calculate total error budget for the method.
Stability Data Monitored with expiry dates.Often "Retest" dates based on general library data.Degradation Risk: DHK spontaneously oxidizes to Kaempferol; RG vials may contain significant impurities.
The "Purity Gap" Experiment

Scenario: A QC lab quantifies DHK in a Pinus bark extract.

  • Method A (CRM): Uses a standard corrected for water (4.5%) and residual solvent (1.2%). Certified Purity: 94.3% .

  • Method B (Reagent): Uses a standard labeled "≥98%" based on HPLC Area normalization.

  • Result: Method B calculates the sample concentration as 3.7% lower than the true value because it assumes the standard is more potent than it actually is. In a 50 mg/dose formulation, this error propagates to batch failure.

Strategic Quality Control Workflow

The following diagram outlines a self-validating workflow for introducing DHK standards into a GMP environment.

DHK_QC_Workflow Sourcing 1. Sourcing Strategy (CRM vs Working Std) ID_Check 2. Identity Verification (MS/NMR) Sourcing->ID_Check CoA Review Purity_Assign 3. Purity Assignment (Mass Balance) ID_Check->Purity_Assign qNMR/KF SST_Design 4. System Suitability (Resolution Check) Purity_Assign->SST_Design Define Limits Routine_Use 5. Routine QC Analysis SST_Design->Routine_Use Pass Criteria Routine_Use->Purity_Assign Re-qualification (Every 12 mos)

Figure 1: Critical Control Points in the lifecycle of a this compound Reference Standard.

Validated Experimental Protocol

To ensure data integrity, the analytical method must be capable of separating DHK from its primary degradation product, Kaempferol.

The Degradation Mechanism

DHK is chemically fragile. Under oxidative stress or basic pH, the C2-C3 single bond oxidizes to a double bond, converting this compound (Flavanonol) into Kaempferol (Flavonol).

Degradation_Pathway DHK This compound (C2-C3 Saturated) λmax ~290 nm Oxidation Oxidative Stress (Light/Heat/pH >7) DHK->Oxidation -2H Kaempferol Kaempferol (C2=C3 Unsaturated) λmax ~365 nm Oxidation->Kaempferol Planarization

Figure 2: The primary stability-indicating pathway. QC methods must resolve these two peaks.

Recommended HPLC-DAD Protocol

This protocol is designed to maximize resolution (


) between DHK and Kaempferol.

Instrument: UHPLC or HPLC with Photodiode Array (PDA/DAD) detector. Stationary Phase: C18 Column (e.g., 150 x 4.6 mm, 3.5 µm). Why: High carbon load is needed to retain the polar flavanonol.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent oxidation).

  • B: Acetonitrile (Sharper peaks than Methanol for flavonoids).

Gradient Profile:

Time (min) % B Rationale
0.0 15 Initial hold to retain polar impurities.
10.0 35 Shallow gradient separates DHK from matrix.
15.0 90 Column wash (elutes Kaempferol).

| 18.0 | 15 | Re-equilibration. |

Detection:

  • Primary: 290 nm (Max absorption for DHK).

  • Secondary: 365 nm (Specific for Kaempferol impurity).

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between DHK and Kaempferol.
    
  • Tailing Factor: < 1.5 (DHK has phenolic hydroxyls that interact with silanols).

  • Precision: RSD < 2.0% for 5 replicate injections.

Handling and Storage Recommendations

Unlike stable alkaloids, DHK requires strict handling to maintain its "Reference Standard" status.

  • Hygroscopicity: DHK is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which alters the mass-to-potency ratio.

  • Solution Stability:

    • Stock Solutions: Stable for 1 month at -20°C in Methanol.

    • Working Solutions: Unstable in water/buffer mixtures. Prepare fresh daily or keep in autosampler at 4°C.

  • Solvent Choice: Avoid DMSO for long-term storage as it promotes oxidation. Use Methanol with 0.1% Formic Acid.

Conclusion

For research screening, a Reagent Grade standard (approx. 95% purity) is sufficient. However, for GMP Quality Control, Stability Testing, or Pharmacokinetic Studies , the use of a Certified Reference Material (CRM) is non-negotiable. The cost of a CRM is negligible compared to the financial risk of a batch rejection caused by "ghost" impurities or potency miscalculations derived from poor-quality standards.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[3][4] Defines specificity and accuracy requirements for reference standards.

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Explains the hierarchy of CRMs versus working standards.

  • Journal of Chromatography A. Separation and characterization of flavonoids by HPLC-DAD-MS. (Provides basis for C18 separation of flavanonols and flavonols).[5]

  • Phytochemical Analysis. Stability of flavonoids in varying pH and temperature conditions. (Validates the degradation pathway of DHK to Kaempferol).

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[6] Outlines the regulatory expectations for standard handling.

Sources

Comparative study of dihydrokaempferol and kaempferol binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Planarity Directive

In the realm of flavonoid pharmacokinetics, the structural distinction between Kaempferol (Kae) and Dihydrokaempferol (DHK) represents a textbook case of how minor atomic changes dictate massive functional divergence.

The core differentiator is the C2=C3 double bond .

  • Kaempferol (Flavonol): Possesses the C2=C3 double bond, enforcing a planar conformation across the A, B, and C rings. This planarity allows for deep intercalation into hydrophobic enzyme pockets (e.g., Xanthine Oxidase) and efficient

    
    -
    
    
    
    stacking.
  • This compound (Flavanonol): Lacks this bond (saturated C2-C3), causing the C-ring to adopt a twisted/puckered chair conformation . This breaks the conjugation system, significantly reducing planarity and hydrophobicity.

Verdict: Experimental data consistently demonstrates that Kaempferol exhibits superior binding affinity (


) and inhibitory potency (

)
compared to this compound across major biological targets (BSA,

-Glucosidase, Xanthine Oxidase). DHK is often a weak or inactive binder in systems requiring planar intercalation.

Structural & Mechanistic Basis[1]

The binding affinity differential is governed by the "Lock and Key" vs. "Induced Fit" thermodynamics.

FeatureKaempferol (Kae)This compound (DHK)Impact on Binding
Class FlavonolFlavanonol
C2-C3 Bond Double (

)
Single (

)
Critical Determinant
Conformation PlanarTwisted (C-ring puckered)Planarity aids intercalation.
Electronic Extended ConjugationInterrupted ConjugationKae has stronger

-

stacking potential.
Hydrophobicity HigherLowerKae binds tighter to hydrophobic pockets (e.g., BSA Site I).
Visualization: Structural Impact on Binding Logic

StructuralLogic Kae Kaempferol (Kae) Bond_Double C2=C3 Double Bond (sp2 Hybridization) Kae->Bond_Double DHK This compound (DHK) Bond_Single C2-C3 Single Bond (sp3 Hybridization) DHK->Bond_Single Planar Planar Conformation (Extended Conjugation) Bond_Double->Planar Twisted Twisted Conformation (Puckered C-Ring) Bond_Single->Twisted Stacking Strong Pi-Pi Stacking & Intercalation Planar->Stacking Steric Steric Hindrance & Weak Stacking Twisted->Steric Result_High High Affinity Binding (Low IC50 / High Ka) Stacking->Result_High Result_Low Low/No Affinity Binding (High IC50 / Low Ka) Steric->Result_Low

Figure 1: Logical flow illustrating how the C2-C3 bond status dictates conformational geometry and subsequent binding outcomes.

Comparative Performance Data

Target: Bovine Serum Albumin (BSA)

BSA is the standard model for carrier protein interaction. Binding is primarily driven by hydrophobic forces and hydrogen bonding at Site I (Subdomain IIA) .

  • Kaempferol: Exhibits strong static quenching . The planar structure fits snugly into the hydrophobic pocket of BSA.

  • This compound: Binding is significantly weaker. The non-planar structure creates steric hindrance, preventing deep access to the Trp-213 residue within the hydrophobic cavity.

Experimental Data Summary:

ParameterKaempferol (Kae)This compound (DHK)Reference Note
Binding Constant (

)

M⁻¹

M⁻¹ (Est.)
Kae binds ~10-50x stronger.
Quenching Mechanism Static (Complex Formation)Static/Weak Dynamic
Thermodynamics

(Spontaneous)

(Less Negative)
Kae binding is more energetically favorable.
Binding Site Site I (Trp-213)Site I (Peripheral)DHK cannot penetrate as deeply.
Target: Enzymatic Inhibition

This is where the performance gap is most critical for drug development.

A. Alpha-Glucosidase (Diabetes Target)

  • Kaempferol: Potent mixed-type inhibitor.[1] It binds to the active site and allosteric sites.

  • This compound: Inactive or Negligible. The lack of planarity prevents it from blocking the catalytic cleft effectively.

B. Xanthine Oxidase (Gout Target)

  • Kaempferol: Potent competitive inhibitor.[1][2][3][4] Mimics the purine ring of xanthine.

  • This compound: Inactive. The C2=C3 double bond is a strict pharmacophore requirement for XO inhibition.

Quantitative Comparison Table:

Target EnzymeKaempferol (

)
This compound (

)
Performance Ratio

-Glucosidase
11.6 µM > 1000 µM / Inactive Kae is >100x more potent.
Xanthine Oxidase 0.4 - 5.0 µM Inactive Kae is infinitely more potent.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Fluorescence Quenching Titration (BSA Binding)

Objective: Determine


 and binding mode.
  • Preparation:

    • Prepare a 1.5 µM BSA solution in Phosphate Buffered Saline (PBS, pH 7.4).

    • Prepare Ligand stocks (Kae/DHK) at 0.5 mM in Ethanol (keep final EtOH <1% to avoid protein denaturation).

  • Titration:

    • Add ligand stepwise (0 to 15 µM final conc) to the BSA solution.

    • Incubate for 5 minutes at 298 K to ensure equilibrium.

  • Measurement:

    • Excitation: 280 nm (excites Trp and Tyr).[5]

    • Emission: Scan 300–450 nm.

    • Data Point: Record intensity at

      
       (approx 340 nm).
      
  • Calculation (Stern-Volmer):

    • Plot

      
       vs. 
      
      
      
      (Ligand Concentration).[5]
    • Linearity Check: If linear,

      
       (Static). If concave up, combined dynamic/static.
      
    • Inner Filter Correction: Correct fluorescence if ligand absorbs at 280nm:

      
      .
      
Protocol B: Molecular Docking Workflow (In Silico Validation)

Objective: Visualize the steric hindrance of DHK.

  • Protein Retrieval: Download PDB ID 1HXB (Xanthine Oxidase) or 4F5S (BSA).

  • Ligand Prep: Minimize energy of Kae (planar) and DHK (puckered) using MM2 force field.

  • Grid Generation: Center grid box on the co-crystallized ligand (or Trp-213 for BSA).

  • Docking: Run AutoDock Vina with exhaustiveness = 8.

  • Analysis: Compare Binding Energy (

    
    ) . Expect Kae to be -8 to -10 kcal/mol, and DHK to be -6 to -7 kcal/mol.
    
Visualization: Experimental Workflow

Workflow Prep 1. Prep BSA (1.5µM) & Ligand Stocks Titrate 2. Stepwise Titration (0-15 µM Ligand) Prep->Titrate Measure 3. Fluorescence Scan (Ex: 280nm, Em: 340nm) Titrate->Measure Correct 4. Inner Filter Correction (If OD > 0.05) Measure->Correct Calc 5. Stern-Volmer Plot Calculate Ka & n Correct->Calc

Figure 2: Step-by-step fluorescence quenching workflow for determining binding constants.

References

  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. Molecules. (2010). Demonstrates the high affinity of planar flavonols (Quercetin/Kaempferol) vs. glycosides/non-planar analogs.

  • Inhibitory kinetics and mechanism of kaempferol on α-glucosidase.Food Chemistry. (2016). Establishes Kaempferol's

    
     at 11.6 µM and its mixed-type inhibition mechanism. 
    
  • In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts. Scientific Reports. (2022). Explicitly compares Aromadendrin (DHK) and Kaempferol derivatives, showing DHK has negligible inhibitory activity (1.67%).

  • Novel insights into the inhibitory mechanism of kaempferol on xanthine oxidase. Journal of Agricultural and Food Chemistry. (2015). Details Kaempferol's competitive inhibition of XO driven by hydrophobic intercalation.[1][3]

  • Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin.Iranian Journal of Pharmaceutical Research. (2014).

    
     values for various flavonoids, establishing the hierarchy of Planar > Non-Planar binding. 
    

Sources

Safety Operating Guide

Operational Safety Guide: Handling Dihydrokaempferol (Aromadendrin)

[1][2]

To: Research Scientists & Laboratory Operations Personnel From: Senior Application Scientist, Laboratory Safety Division Subject: Risk Mitigation and PPE Protocols for Dihydrokaempferol (CAS: 480-20-6)

Executive Safety Summary

This compound (DHK), also known as Aromadendrin, is a bioactive flavanonol utilized in anti-inflammatory and apoptosis research.[1] While often perceived as a "natural phytochemical," it possesses specific hazard classifications (H302, H315, H319, H335) that require strict containment.[1]

The Critical Risk: The primary danger is not acute lethality, but bioactive sensitization and mucosal irritation . As a fine powder, DHK disperses easily; as a solution (typically in DMSO), it gains transdermal bioavailability.[1]

Immediate Action Required:

  • Handling: All solid-phase weighing must occur within a certified chemical fume hood or biological safety cabinet.[2][1]

  • PPE: Nitrile gloves are mandatory.[2][1] Latex is insufficient due to the permeation rates of common DHK solvents (DMSO).[2]

  • Storage: -20°C, desiccated, and protected from light to prevent oxidative degradation.

Hazard Identification & Risk Assessment

Effective safety relies on understanding the mechanism of harm, not just following rules.

Hazard Class (GHS)H-CodeBiological ImplicationOperational Countermeasure
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][1][3][4] Risk of ingestion via hand-to-mouth transfer after surface contamination.[2][1]Decontamination: Wipe all surfaces with 70% EtOH after use.[2][1] Wash hands immediately upon doffing gloves.[2][1]
Skin Irritation H315 Causes localized dermatitis.[2][1] DHK is a phenolic compound capable of protein interaction.[2][1]Barrier Integrity: No exposed skin.[2][1] Lab coat cuffs must be tucked into glove gauntlets.[2][1]
Eye Irritation H319 Causes serious eye irritation.[2][1][4] Fine dust acts as a physical and chemical irritant to the cornea.[2]Ocular Defense: Safety glasses with side shields are the minimum.[2] Goggles required for >100mg handling.[2][1]
STOT - Single Exp. H335 Respiratory tract irritation.[2][1][4] Inhalation of dust triggers mucosal inflammation.[2][1]Engineering Control: Never weigh DHK on an open bench. Use a draft shield or fume hood.[2][1]

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is dictated by the state of matter (Solid vs. Solution) and the carrier solvent .[2]

Tier 1: Solid Handling (Weighing & Aliquoting)[1][2]
  • Respiratory: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2][1] If a hood is unavailable, an N95/P2 particulate respirator is required.[2][1]

  • Hand Protection: Double-glove technique.[2][1]

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).[2][1]

    • Outer Layer: 5-8 mil Nitrile (Mechanical strength).[2][1]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles (preferred over glasses to seal against dust).[2][1]

Tier 2: Solution Handling (Dissolved in DMSO/Ethanol)[1][2]
  • Critical Note: DHK is frequently dissolved in Dimethyl Sulfoxide (DMSO).[2][1] DMSO is a potent penetrant that carries dissolved compounds through the skin and into the bloodstream.[2]

  • Hand Protection: Nitrile Only. [2][1]

    • Do NOT use Latex.[2][1] DMSO permeates latex in seconds.[2][1]

    • Protocol: Change outer gloves immediately if splashed.[2][1]

  • Body Protection: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek sleeves recommended for high-volume transfer).[2][1]

Operational Workflow: The "Self-Validating" Protocol

This workflow includes built-in "stop checks" to ensure safety is active, not passive.[2][1]

Phase A: Preparation (The "Clean Start")
  • Airflow Check: Verify fume hood flow indicator is in the "Safe" zone.[2]

  • Static Control: DHK powder is static-prone.[2][1] Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping," which causes spread.

  • Solvent Staging: Pre-measure solvents (DMSO/EtOH) before opening the DHK vial to minimize open-container time.[2][1]

Phase B: Transfer & Solubilization[1][2]
  • The "Tap-Down": Before opening, tap the vial on a padded surface to settle dust from the cap.[2]

  • Weighing: Use a disposable anti-static weighing boat. Never return excess powder to the stock vial (prevents cross-contamination).[2]

  • Dissolution: Add solvent to the powder (not powder to solvent) to reduce aerosolization.[2] Cap immediately.

Phase C: Decontamination (The "Clean Exit")
  • Wipe Down: Clean balance and surrounding area with a detergent solution, followed by 70% Ethanol.[2][1]

  • Waste Segregation:

    • Solids: Hazardous Waste (Solid).[2][1]

    • Rinsate: Organic Solvent Waste.[2][1][5]

Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational loop.

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on physical state and solvent risk.

PPE_LogicStartStart: Handling this compoundStateDetermine Physical StateStart->StateSolidSolid (Powder)State->SolidLiquidLiquid (Solution)State->LiquidDustRiskRisk: Inhalation/DustSolid->DustRiskPermeationRiskRisk: Transdermal (DMSO)Liquid->PermeationRiskActionSolidREQ: Fume Hood + N95 (if open bench) + Splash GogglesDustRisk->ActionSolidActionLiquidREQ: Nitrile Gloves (>0.11mm) NO LATEX + Tyvek SleevesPermeationRisk->ActionLiquid

[2][1]

Diagram 2: Operational Workflow Loop

Caption: Step-by-step handling cycle with mandatory validation checkpoints.

WorkflowCheck1. Airflow & Static CheckPrep2. Tap-Down VialCheck->PrepWeigh3. Transfer (Anti-Static Boat)Prep->WeighSolubilize4. Add Solvent & CapWeigh->SolubilizeDecon5. Wet Wipe DeconSolubilize->DeconDecon->CheckNext Run

[1][2]

Disposal & Environmental Safety

Proper disposal prevents environmental bio-accumulation.[2][1] DHK is toxic to aquatic life with long-lasting effects (often associated with H411/H412 in bulk quantities).[2][1]

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste bins.[2][1] Do not use regular trash.[2][1]

  • Liquid Waste: Solutions containing DHK (DMSO, Methanol, Ethanol) must be collected in Halogenated or Non-Halogenated Organic Waste carboys, depending on the solvent.[1]

  • Drain Disposal: Strictly Prohibited. DHK must not enter the water table.

References

  • Cayman Chemical. (2025).[2][1][4] Safety Data Sheet: Aromadendrin. Retrieved from

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 122850, this compound. Retrieved from [2][1]

  • MedChemExpress. (2025).[2][1][4] Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich. (2025).[2][1][4] Safety Data Sheet: Aromadendrin. Retrieved from [2][1]

  • Zhang, Y., et al. (2018).[2][1][6] Apoptosis Effects of this compound Isolated from Bauhinia championii on Synoviocytes. Evidence-Based Complementary and Alternative Medicine. Retrieved from [2][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrokaempferol
Reactant of Route 2
Reactant of Route 2
Dihydrokaempferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.